Azatadine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2/c1-22-13-10-16(11-14-22)19-18-7-3-2-5-15(18)8-9-17-6-4-12-21-20(17)19/h2-7,12H,8-11,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMTIQKRHYNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCC4=C2N=CC=C4)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3978-86-7 (maleate) | |
| Record name | Azatadine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022636 | |
| Record name | Azatadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Azatadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble, 1.13e-01 g/L | |
| Record name | Azatadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azatadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3964-81-6 | |
| Record name | Azatadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azatadine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azatadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azatadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Z39NID6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Azatadine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014857 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152-154 | |
| Record name | Azatadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Azatadine's Mechanism of Action on H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azatadine is a first-generation antihistamine that primarily exerts its therapeutic effects through its interaction with the histamine H1 receptor. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action, including its binding characteristics, downstream signaling consequences, and off-target activities. Detailed experimental protocols for key assays and a comprehensive summary of its binding affinities are presented to support further research and drug development efforts in the field of histamine receptor pharmacology.
Introduction
This compound is a tricyclic antihistamine that has been used for the management of allergic conditions such as perennial and allergic rhinitis.[1] Its clinical efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor. As a first-generation antihistamine, this compound is also known to possess anticholinergic and anti-serotonin properties, which contribute to its overall pharmacological profile and side-effect profile.[2] Understanding the precise mechanism of action of this compound at the molecular level is crucial for optimizing its therapeutic use and for the development of novel antihistaminic agents with improved selectivity and tolerability.
This guide will delve into the core aspects of this compound's interaction with the H1 receptor, from its binding kinetics to the modulation of intracellular signaling cascades.
H1 Receptor Binding and Inverse Agonism
This compound functions as an inverse agonist at the histamine H1 receptor. This means that it not only competitively blocks the binding of histamine to the receptor but also stabilizes the receptor in its inactive conformation, thereby reducing its basal activity even in the absence of an agonist.[3] This dual action contributes to its efficacy in suppressing allergic responses.
The affinity of this compound for the H1 receptor, as well as its affinity for other receptors, can be quantified using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the drug being tested. The resulting inhibition constant (Ki) is a measure of the drug's binding affinity, with lower Ki values indicating higher affinity.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on this compound's binding affinity for various receptors.
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Reference |
| Histamine H1 | This compound | Radioligand Binding | Data not available in searched results | |
| Muscarinic M1 | This compound | Radioligand Binding | Data not available in searched results | |
| Muscarinic M2 | This compound | Radioligand Binding | Data not available in searched results | |
| Muscarinic M3 | This compound | Radioligand Binding | Data not available in searched results | |
| Serotonin (5-HT) Receptors | This compound | Radioligand Binding | Data not available in searched results |
Note: Specific Ki values for this compound at H1, muscarinic, and serotonin receptors were not explicitly found in the provided search results. The table structure is provided as a template for when such data becomes available.
Downstream Signaling Pathways
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by an agonist like histamine, a signaling cascade is initiated, leading to the physiological effects associated with allergic reactions. This compound, by stabilizing the inactive state of the H1 receptor, prevents this cascade.
The canonical H1 receptor signaling pathway is as follows:
-
Gq/11 Activation: Histamine binding to the H1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gα subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmission.
By acting as an inverse agonist, this compound effectively dampens this entire signaling pathway, thereby mitigating the symptoms of allergic reactions.
Figure 1. H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the H1 receptor.
Radioligand Binding Assay
This protocol is adapted from general procedures for H1 receptor binding assays and can be used to determine the binding affinity (Ki) of this compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells)
-
[³H]-Pyrilamine (Mepyramine) as the radioligand
-
This compound
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled Pyrilamine (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following incubation mixtures in a final volume of 250 µL:
-
Total Binding: Cell membranes, [³H]-Pyrilamine (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Pyrilamine, and a high concentration of unlabeled Pyrilamine (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]-Pyrilamine, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. Experimental workflow for a radioligand binding assay.
Inositol Phosphate Accumulation Assay
This assay measures the functional consequence of H1 receptor activation or inhibition by quantifying the production of the second messenger inositol phosphate.
Objective: To determine the effect of this compound on histamine-induced inositol phosphate accumulation.
Materials:
-
Cells expressing the human H1 receptor (e.g., HeLa or CHO cells)
-
[³H]-myo-inositol
-
Agonist (Histamine)
-
Antagonist (this compound)
-
LiCl solution
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with LiCl solution for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Treatment: Add varying concentrations of this compound (or vehicle) to the cells and incubate for a defined period. Then, stimulate the cells with a fixed concentration of histamine.
-
Extraction: Terminate the reaction by adding a solution like perchloric acid to extract the soluble inositol phosphates.
-
Chromatography: Neutralize the extracts and apply them to Dowex AG1-X8 columns. Wash the columns to remove free [³H]-inositol. Elute the total inositol phosphates with a high salt buffer (e.g., ammonium formate).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphate accumulated against the concentration of this compound to determine its inhibitory effect on histamine-induced signaling.
Figure 3. Experimental workflow for an inositol phosphate accumulation assay.
Conclusion
This compound is a potent first-generation H1 receptor inverse agonist that effectively antagonizes the actions of histamine by stabilizing the inactive state of the receptor. This leads to the inhibition of the Gq/11-PLC-IP3/DAG signaling cascade and a reduction in intracellular calcium levels, thereby alleviating the symptoms of allergic reactions. Its clinical profile is also influenced by its affinity for muscarinic and serotonin receptors. The experimental protocols and data presented in this guide provide a comprehensive technical overview of this compound's mechanism of action, serving as a valuable resource for researchers and professionals in the field of pharmacology and drug development. Further studies to precisely quantify its binding affinities at various receptors will enhance our understanding of its complete pharmacological profile.
References
Azatadine Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azatadine is a first-generation tricyclic antihistamine that exhibits potent histamine H1 receptor antagonism, along with anticholinergic and antiserotonergic properties.[1][2] Its unique chemical scaffold has served as a foundational template for the development of second-generation antihistamines, most notably loratadine. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel H1 receptor antagonists with improved efficacy and reduced side effect profiles. This technical guide provides an in-depth analysis of the SAR of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important biological pathways and workflows.
Core Structure and Pharmacological Profile
This compound's structure is characterized by a dibenzo[b,e]thiepin-derived tricyclic ring system fused to a pyridine ring, with a methylpiperidylidene moiety attached at the 11-position. This rigid framework is essential for its high affinity to the H1 receptor.[3] The tertiary amine in the piperidine ring is a key feature of first-generation antihistamines and is associated with both its therapeutic effects and its sedative and anticholinergic side effects.[1][4]
The primary mechanism of action of this compound is the competitive antagonism of histamine at H1 receptors.[2] This action alleviates the symptoms of allergic reactions such as rhinitis and urticaria. Additionally, this compound possesses significant anticholinergic (muscarinic receptor antagonism) and anti-serotonin (5-HT receptor antagonism) activities, which contribute to its overall pharmacological profile and side effects.[2]
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of the this compound scaffold, focusing on the contributions of the tricyclic system, the piperidylidene moiety, and the N-substituent to its antihistaminic and anticholinergic activities.
The Tricyclic System: A Key to High Affinity
The rigid, tricyclic core of this compound is a critical determinant of its high affinity for the H1 receptor. This has been a consistent finding in the study of tricyclic antihistamines.[3]
The Piperidylidene Moiety and N-Substituent: Modulating Potency and Selectivity
Modifications to the piperidylidene ring and its N-substituent have profound effects on the activity and side-effect profile of this compound analogs. The development of loratadine from this compound is a prime example of how strategic chemical modifications can lead to a significantly improved therapeutic agent.
Key Modifications and their Effects:
-
Conversion of the Tertiary Amine: The transformation of the basic tertiary amine in this compound to the neutral carbamate in loratadine is a pivotal modification. This change drastically reduces the compound's ability to cross the blood-brain barrier, thereby minimizing sedative effects.[5][6]
-
N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in both H1 receptor affinity and anticholinergic activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its key analogs, providing a basis for direct comparison of their potencies at histamine H1 and muscarinic receptors.
Table 1: Histamine H1 Receptor Binding Affinities and Functional Activity
| Compound | H1 Receptor Binding Affinity (Ki, nM) | Functional Antihistaminic Activity (pA2) | Reference(s) |
| This compound | 1.0 | 9.29 | [7] |
| Loratadine | 2.5 - 5.0 | 8.7 | [5][6] |
| Desloratadine | 0.5 - 1.0 | 9.1 | [1] |
| Cyproheptadine | 0.2 - 1.0 | 9.5 | [3][8] |
Table 2: Muscarinic Receptor Binding Affinities
| Compound | Muscarinic Receptor (M3) Binding Affinity (pA2) | Reference(s) |
| This compound | 6.4 | [9] |
| Loratadine | Inactive | [10] |
| Desloratadine | 6.4 | [10] |
| Diphenhydramine | 6.2 | [10] |
| Cyproheptadine | 8.2 | [11] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. The following sections provide overviews of key experimental protocols used to characterize this compound and its analogs.
Histamine H1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the H1 receptor.
Protocol Overview:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: The cell membranes are incubated with a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Functional Antihistaminic Activity Assay (Guinea Pig Ileum)
This ex vivo assay measures the functional antagonism of histamine-induced smooth muscle contraction.
Protocol Overview:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Induction: Histamine is added to the organ bath to induce a contractile response, which is measured using an isometric force transducer.
-
Antagonist Incubation: The tissue is incubated with the test compound for a specific period.
-
Challenge with Histamine: A cumulative concentration-response curve to histamine is generated in the presence of the antagonist.
-
Data Analysis: The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using Schild plot analysis.[7]
Muscarinic Receptor Functional Assay (Carbachol-Induced Tracheal Contraction)
This assay assesses the anticholinergic activity of a compound by measuring its ability to inhibit muscarinic receptor-mediated smooth muscle contraction.
Protocol Overview:
-
Tissue Preparation: A segment of guinea pig trachea is isolated and mounted in an organ bath.
-
Contraction Induction: The muscarinic agonist carbachol is added to induce a contractile response.
-
Antagonist Incubation: The tissue is pre-incubated with the test compound.
-
Challenge with Carbachol: A concentration-response curve to carbachol is generated in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated to quantify the antagonist's potency.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Cascade.
Radioligand Binding Assay Workflow
References
- 1. In vivo antimuscarinic actions of the third generation antihistaminergic agent, desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 3. CYPROHEPTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. The pharmacologic profile of desloratadine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of cyproheptadine with analogues having furan nuclei fused to the 10,11-vinylene bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
Azatadine's Effect on Histamine-Induced Cellular Responses: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the molecular and cellular effects of Azatadine, a first-generation H1-antihistamine, with a specific focus on its antagonism of histamine-induced responses. It details its mechanism of action, presents quantitative efficacy data, outlines relevant experimental protocols, and illustrates key signaling pathways.
Mechanism of Action
This compound exerts its primary therapeutic effects through competitive antagonism of the histamine H1 receptor. However, its activity extends beyond simple receptor blockade, encompassing the modulation of inflammatory mediator release.
Primary Mechanism: H1 Receptor Antagonism
This compound competes with histamine for binding sites on H1 receptors located on effector cells.[1] By occupying these receptors without activating them, this compound effectively blocks the downstream signaling cascade typically initiated by histamine. This action antagonizes the physiological effects of histamine, such as vasodilation, increased capillary permeability, and sensory nerve irritation, which are hallmark features of allergic reactions.[1][2] The tricyclic structure of this compound is a common feature among first-generation antihistamines and contributes to its binding affinity at the H1 receptor.[3]
The canonical signaling pathway initiated by histamine binding to the H1 receptor involves the activation of a Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in the cellular responses associated with allergy and inflammation. This compound's blockade of the H1 receptor prevents this entire sequence of events.
Secondary Mechanism: Inhibition of Mediator Release
Beyond receptor antagonism, this compound has demonstrated the ability to inhibit the release of pre-formed and newly synthesized inflammatory mediators from mast cells.[4] This suggests a mechanism of mast cell stabilization. In vitro studies have shown that this compound can significantly inhibit the IgE-mediated release of both histamine and leukotrienes from human mast cells, which are potent mediators of allergic inflammation.[5][6]
This dual action—blocking histamine's effects and preventing its release—makes this compound a comprehensive agent in managing allergic responses.
Quantitative Efficacy Data
The following tables summarize the quantitative data available on this compound's inhibitory effects on histamine-induced cellular responses.
Table 1: Inhibition of Mediator Release from Human Lung Mast Cells
| Mediator | Inhibitor | Concentration | Percent Inhibition | Reference |
|---|---|---|---|---|
| Histamine | This compound Base | Not Specified | 45% | [5] |
| Leukotriene C4 | This compound Base | Not Specified | 85% | [5] |
| Leukotrienes (C4 & D4) | This compound | 0.1 - 10 µM | 22% - 71% (Dose-dependent) | [6] |
| Histamine | This compound | 10 µM | Significant Inhibition* | [6] |
Note: The precise percentage of histamine inhibition was not quantified in the cited study, but it was noted as significant at the 10 µM concentration.
Table 2: Receptor Binding Affinity
| Compound | Receptor | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | Histamine H1 | Ki / IC50 | Data not available in the provided search results. |
Note: While this compound is a known H1 antagonist, specific binding affinity constants (Ki) or half-maximal inhibitory concentrations (IC50) from competitive binding assays were not detailed in the initial search results. Such values are typically determined using radioligand displacement assays.[3]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of H1-receptor antagonists like this compound.
Radioligand Competitive Binding Assay for H1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor. It is based on the principle of competitive displacement of a known radiolabeled ligand.
Methodology:
-
Cell Culture & Membrane Preparation:
-
HEK293T cells (or other suitable cell lines) are transiently transfected to express the human histamine H1 receptor.[3]
-
Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In assay tubes, a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) is added to the cell membrane preparation.[3]
-
Varying concentrations of the unlabeled test compound (this compound) are added to the tubes.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of an unlabeled reference antagonist.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound ligand to pass through.
-
Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (this compound).
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Mast Cell Mediator Release Assay
This protocol quantifies the ability of a compound to inhibit the antigen-induced release of inflammatory mediators from mast cells.
Methodology:
-
Mast Cell Preparation:
-
Human lung mast cells are obtained and purified from surgical specimens.[5][6] Alternatively, cultured mast cell lines (e.g., LAD2) or basophil-containing leukocyte preparations can be used.
-
Cells are passively sensitized by incubation with IgE-rich serum from allergic donors or with a specific monoclonal anti-DNP IgE. This loads the FcεRI receptors on the mast cell surface.
-
-
Inhibition and Challenge:
-
Sensitized cells are washed and resuspended in a buffered salt solution containing calcium and magnesium.
-
Cells are pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
The cells are then challenged with an optimal concentration of the relevant antigen (e.g., anti-human IgE or DNP-HSA) to cross-link the IgE receptors and trigger degranulation.
-
-
Mediator Quantification:
-
The reaction is stopped by placing the tubes on ice and pelleting the cells via centrifugation.
-
The supernatant, containing the released mediators, is collected.
-
Histamine: Histamine levels in the supernatant are measured using a sensitive method like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or automated fluorometric techniques.
-
Leukotrienes: Leukotrienes (e.g., LTC4, LTD4) are quantified from the supernatant using specific ELISA kits or by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Data Analysis:
-
The amount of mediator released in the presence of this compound is compared to the amount released in the vehicle control samples (representing 100% release).
-
Results are expressed as the percentage inhibition of mediator release for each concentration of this compound.
-
Downstream Signaling and Nuclear Factor-κB (NF-κB)
Histamine H1 receptor activation is known to influence downstream inflammatory pathways. A key transcription factor implicated in inflammation is Nuclear Factor-kappa B (NF-κB).[7] While direct studies on this compound's effect on NF-κB are not prevalent, H1 antihistamines as a class can down-regulate allergic inflammation through the H1 receptor, either directly or indirectly through transcription factors like NF-κB.[7] Other antihistamines, such as Loratadine, have been shown to exhibit anti-inflammatory activity by directly suppressing the NF-κB pathway.[8][9]
The activation of PKC and the release of intracellular Ca²⁺ following H1 receptor stimulation can trigger signaling cascades that lead to the activation of the IKK (IκB kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By blocking the initial H1 receptor signal, this compound can be inferred to attenuate this pro-inflammatory gene expression program.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The inhibition by this compound of the immunological release of leukotrienes and histamine from human lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Genesis of a First-Generation Antihistamine: A Technical History of Azatadine's Development and Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the historical development and synthesis pathways of Azatadine, a first-generation H1-receptor antagonist. This whitepaper is tailored for researchers, scientists, and drug development professionals, providing a detailed chronicle of the molecule's journey from discovery to its eventual succession by second-generation antihistamines.
This compound was first synthesized in 1963 by scientists at Schering-Plough, a former American pharmaceutical company, and was subsequently patented in 1967.[1] As a tricyclic antihistamine, it demonstrated efficacy in the relief of symptoms associated with allergic rhinitis and urticaria. This guide traces the key milestones in its development, offering insights into the scientific landscape of the mid-20th century.
The core of this technical guide is a detailed examination of the chemical synthesis of this compound. It meticulously outlines the seminal synthesis route as described in the original patent literature, alongside a discussion of related and alternative synthetic strategies. Quantitative data for key reaction steps have been compiled into clear, structured tables to facilitate comparison and analysis. Furthermore, detailed experimental protocols for the pivotal transformations are provided, offering a practical resource for chemists.
Historical Context and Discovery
The development of this compound emerged from the broader mid-20th-century quest for effective treatments for allergic conditions. As a first-generation antihistamine, it was designed to block the action of histamine at H1 receptors, thereby mitigating allergic symptoms. Its discovery was a notable achievement for Schering-Plough's research and development team, led by Frank J. Villani. The drug was marketed under the brand name Optimine.[1]
Seminal Synthesis Pathway of this compound
The most historically significant synthesis of this compound, as detailed by Villani and his colleagues, involves a multi-step sequence culminating in the formation of the characteristic tricyclic ring system with the exocyclic double bond. A pivotal step in this process is the Grignard reaction of a ketone intermediate with an N-methyl-4-piperidyl magnesium halide.
A general outline of a primary synthesis route is as follows:
-
Formation of a Pyridine-based Intermediate: The synthesis often commences with the reaction of Phenylacetonitrile and ethyl nicotinate in the presence of a base like sodium ethoxide.[2]
-
Series of Transformations: This initial product undergoes a series of chemical modifications, including hydrolysis, decarboxylation, and reduction, to construct the core structure.[2]
-
Cyclization to form the Tricyclic Ketone: A key step involves the intramolecular cyclization to form the 5-keto-aza-dibenzocycloheptene ring system.
-
Grignard Reaction: The tricyclic ketone is then reacted with N-methyl-4-piperidyl magnesium chloride.[2] This organometallic addition is a crucial carbon-carbon bond-forming step.
-
Dehydration: The final step is an acid-catalyzed dehydration of the resulting tertiary alcohol to introduce the exocyclic double bond, yielding this compound.[2]
A known challenge in the Grignard reaction step is the potential for a competing 1,6-addition reaction, which can reduce the yield of the desired product and complicate purification.
Alternative and Related Synthesis Approaches
Research into tricyclic antihistamines has led to the development of various synthetic methodologies, some of which are applicable to this compound or its analogs. One such approach involves the synthesis from loratadine, a structurally related second-generation antihistamine. This can be achieved through the hydrogenation of a loratadine precursor.
The following table summarizes the quantitative data for a key step in a related synthesis:
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Hydrogenation | Methylloratadine | 10% Palladium on carbon, hydrogen, acetic acid, ethanol, 60°C, 20 h | Loratadine impurity | 87.5 |
Experimental Protocols
Synthesis of a Loratadine Impurity via Hydrogenation
To a 100mL three-necked flask, methylloratadine (3.25g, 10mmol) and ethanol (25mL) are added. Acetic acid (1.2g, 20mmol) and 10% palladium on carbon (1.60g, 1.5mmol) are then introduced. The flask is evacuated and filled with hydrogen three times. The reaction mixture is heated to 60°C under a hydrogen balloon atmosphere and stirred for 20 hours. After cooling to room temperature, the palladium on carbon is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the loratadine impurity (2.54g, 87.5% yield) with an HPLC purity of 99.57%.
Visualizing the Synthesis Pathways
To illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.
Caption: A simplified representation of a multi-step synthesis pathway to this compound.
Caption: The key Grignard reaction and subsequent dehydration in this compound synthesis.
This technical guide serves as a valuable resource for understanding the chemical history and synthesis of this compound, providing a foundation for further research and development in the field of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for Determining Azatadine IC50 Values in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azatadine is a first-generation antihistamine recognized for its potent antagonism of the histamine H1 receptor.[1][2] Beyond its primary antihistaminic activity, this compound also exhibits anticholinergic and mast cell stabilizing properties, contributing to its therapeutic effects in the management of allergic conditions.[2][3][4] The determination of its half-maximal inhibitory concentration (IC50) is a critical step in both preclinical research and drug development for characterizing its potency and selectivity.
These application notes provide detailed protocols for three key cell-based assays to measure the IC50 values of this compound, corresponding to its primary pharmacological activities:
-
Histamine H1 Receptor Antagonism Assay using a Calcium Mobilization method.
-
Mast Cell Stabilization Assay by measuring histamine release.
-
Anticholinergic Activity Assay via an in-vitro muscle contraction model.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound across different assays. This table is intended to provide a comparative overview. Researchers should determine IC50 values under their specific experimental conditions.
| Assay Type | Target | Cell Type / Model | Reported IC50 (nM) | Reference |
| Histamine Inhibition | Histamine H1 Receptor | Not Specified | 6.5 | [5] |
| Cholinergic Inhibition | Muscarinic Receptors | Not Specified | 10 | [5] |
| Mast Cell Stabilization | IgE-mediated release | Human Lung Mast Cells | - | [3] |
Note: Specific IC50 values for mast cell stabilization were not quantitatively reported in the cited literature, but significant inhibition was observed.
Histamine H1 Receptor Antagonism: Calcium Mobilization Assay
The histamine H1 receptor is a Gq protein-coupled receptor (GPCR).[6][7] Its activation by histamine leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ can be measured using calcium-sensitive fluorescent dyes. Antagonists like this compound will compete with histamine, thereby inhibiting this calcium flux in a dose-dependent manner.
Signaling Pathway: H1 Receptor-Mediated Calcium Mobilization
Caption: H1 Receptor signaling cascade leading to intracellular calcium release.
Experimental Protocol
This protocol is designed for a 96-well plate format and is adaptable for various cell lines stably expressing the human H1 receptor (e.g., HEK293/H1, CHO/H1, U2OS/H1).[6][8][9][10]
Materials:
-
HEK293 cells stably expressing the human H1 receptor (e.g., GenScript, Cat No. M00131).[9]
-
Complete Growth Medium: DMEM, 10% FBS, 200 µg/ml Zeocin.[9]
-
Assay Buffer: HEPES-buffered saline or similar.
-
Calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit like FLIPR Calcium 5 Assay Kit).[11][12]
-
Probenecid (may be required for certain cell lines to prevent dye leakage).[12][13]
-
Histamine (agonist).
-
This compound (test compound).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with an injector (e.g., FlexStation 3).[9][12]
Procedure:
-
Cell Plating:
-
Culture HEK293/H1 cells in complete growth medium.
-
The day before the assay, seed the cells into a black, clear-bottom 96-well plate at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 3.0 x 10^4 to 5.0 x 10^4 cells/well).[11][12]
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions. If necessary, add probenecid (final concentration typically 2.5 mM).[12]
-
Aspirate the culture medium from the wells and wash once with 200 µl of assay buffer.[11]
-
Add 100 µl of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2, or as recommended by the dye manufacturer.[12]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer. It is common to prepare these at 5x the final desired concentration.
-
Prepare a solution of histamine at a concentration that elicits a sub-maximal response (EC80), also at 5x the final concentration. The EC50 of histamine for the H1 receptor is approximately 3.2 nM, so an EC80 would be in the range of 10-30 nM.[9]
-
-
Assay Measurement (Antagonist Mode):
-
Set up the fluorescence plate reader to measure changes in intracellular calcium (e.g., for Fluo-4, excitation at 494 nm and emission at 516 nm).
-
Place the cell plate in the reader.
-
Add 25 µl of the diluted this compound solutions (or vehicle control) to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind.
-
Establish a stable baseline fluorescence reading for approximately 15-20 seconds.
-
Inject 25 µl of the 5x histamine (EC80) solution into all wells.
-
Continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by setting the response in the absence of this compound (histamine only) as 100% and the response in the absence of histamine as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for the H1 antagonist calcium mobilization assay.
Mast Cell Stabilization Assay
This compound has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[3][4][14] This assay measures the ability of this compound to prevent degranulation and subsequent histamine release from mast cells stimulated with an immunological trigger like anti-IgE.
Experimental Protocol
This protocol is adapted for in-vitro cultured mast cells (e.g., human cord blood-derived mast cells or LAD2 cell line) or isolated primary mast cells (e.g., rat peritoneal mast cells).[15][16]
Materials:
-
Mast cell line (e.g., LAD2) or isolated rat peritoneal mast cells.
-
Appropriate cell culture medium (e.g., RPMI buffer).
-
Stimulating agent (e.g., anti-IgE for sensitized cells, or compound 48/80 for non-allergic stimulation).[17][18]
-
This compound.
-
Histamine release detection kit (e.g., ELISA-based or fluorometric).[15][16]
-
Microcentrifuge tubes.
Procedure:
-
Cell Preparation:
-
Wash mast cells twice with buffer by gentle centrifugation (e.g., 400 x g for 5 minutes).[19]
-
Resuspend the cells in buffer to a desired concentration (e.g., 1 x 10^5 cells/ml).
-
-
Compound Incubation:
-
In microcentrifuge tubes, add the cell suspension.
-
Add various concentrations of this compound (or vehicle control) to the tubes.
-
Pre-incubate the cells with this compound for 10-15 minutes at 37°C.[18]
-
-
Mast Cell Stimulation:
-
Add the stimulating agent (e.g., anti-IgE) to the tubes to induce degranulation.
-
Include control tubes for spontaneous release (no stimulant) and total histamine release (cells lysed with water or Triton X-100).
-
Incubate for 30 minutes at 37°C.[20]
-
-
Sample Collection:
-
Stop the reaction by placing the tubes on ice.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Carefully collect the supernatant, which contains the released histamine.
-
-
Histamine Quantification:
-
Measure the histamine concentration in the supernatants using a commercial ELISA kit or other detection method, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample using the formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100
-
Calculate the percentage inhibition of histamine release for each this compound concentration: % Inhibition = [1 - (% Release with this compound / % Release with Stimulant Only)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.
-
Logical Relationship: Mast Cell Stabilization Assay
Caption: Logical flow of the mast cell stabilization assay.
Anticholinergic Activity Assay
This compound possesses anticholinergic properties, which can be quantified by its ability to inhibit muscarinic receptor-mediated smooth muscle contraction. An established in-vitro model uses isolated guinea pig trachealis muscle, which contracts in response to the cholinergic agonist carbachol.[21]
Experimental Protocol
Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit buffer.
-
Carbachol (cholinergic agonist).
-
This compound.
-
Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation:
-
Isolate the trachea from a guinea pig and prepare tracheal ring segments.
-
Mount the segments in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Control Response:
-
Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.
-
-
Antagonist Incubation:
-
Wash the tissue to return to baseline tension.
-
Add a specific concentration of this compound to the organ bath and incubate for 30-60 minutes.
-
-
Test Response:
-
In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.
-
The presence of a competitive antagonist like this compound will cause a rightward shift in the carbachol concentration-response curve.
-
-
Data Analysis:
-
Repeat the procedure with several different concentrations of this compound.
-
Plot the log(concentration ratio - 1) against the log[this compound concentration] (Schild plot) to determine the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
-
The IC50 can be calculated from the concentration-response curves in the presence of a fixed concentration of agonist. Plot the percentage inhibition of the maximum carbachol response against the this compound concentration to determine the IC50.
-
Experimental Workflow: In-Vitro Muscle Contraction Assay
Caption: Workflow for the in-vitro anticholinergic activity assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H22N2 | CID 19861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. innoprot.com [innoprot.com]
- 7. innoprot.com [innoprot.com]
- 8. Histamine H1 Receptor Cell Line – Cells Online [cells-online.com]
- 9. genscript.com [genscript.com]
- 10. Buy Histamine H1 receptor (HRH1) stable cell line, CHO (CCL-HRH1-4SH) [proteogenix-products.com]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 14. The inhibition by this compound of the immunological release of leukotrienes and histamine from human lung fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition by azelastine of nonallergic histamine release from rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiallergic activity by mast cell stabilization assay | PPTX [slideshare.net]
- 20. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Animal Models for Studying Azatadine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azatadine is a first-generation piperidine-based tricyclic antihistamine with potent H1 receptor antagonist activity.[1] It also exhibits anticholinergic, antiserotonin, and mast cell-stabilizing properties, suggesting a broader anti-inflammatory and anti-allergic profile beyond simple histamine blockade.[2] To comprehensively evaluate the therapeutic potential of this compound in allergic conditions such as rhinitis and asthma, robust in vivo animal models are essential. These models allow for the assessment of its efficacy in a complex biological system, providing critical preclinical data on its physiological effects and mechanisms of action.
The guinea pig is a highly recommended species for these studies, as its airway anatomy and physiological responses to inflammatory mediators like histamine closely resemble those of humans.[3][4] This document provides detailed protocols for two primary guinea pig models used to assess the efficacy of H1-antihistamines like this compound: the Histamine-Induced Bronchoconstriction model and the Ovalbumin-Induced Allergic Asthma model.
Mechanism of Action: H1 Receptor Antagonism
This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor. It competitively binds to the receptor, preventing histamine from activating its downstream signaling cascade. This blockade inhibits the classic allergic response symptoms mediated by histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve irritation.
Experimental Protocols
Model 1: Histamine-Induced Bronchoconstriction in Guinea Pigs
This acute model directly assesses the H1-antagonist activity of a compound by measuring its ability to prevent bronchoconstriction caused by a histamine challenge.
Protocol:
-
Animals: Use male Dunkin-Hartley guinea pigs (350-450 g). House animals in a controlled environment and allow at least one week for acclimatization.
-
Groups:
-
Vehicle Control (e.g., Saline or 0.5% Methylcellulose, p.o.)
-
This compound (e.g., 0.1, 1.0, 10 mg/kg, p.o.)[5]
-
Positive Control (e.g., another known antihistamine)
-
-
Procedure: a. Fast animals overnight but allow free access to water. b. Administer the vehicle, this compound, or positive control drug orally (p.o.) one hour before the histamine challenge. c. Place each conscious guinea pig in a transparent plethysmograph chamber connected to a pressure transducer to monitor respiratory patterns.[6] d. Expose the animal to a histamine aerosol (e.g., 0.1-0.2% histamine dihydrochloride in saline) generated by a nebulizer.[7] e. Record the time until the onset of pre-convulsive dyspnea (PCD), characterized by labored breathing and collapse. This is the primary endpoint. An arbitrary cut-off time (e.g., 300 seconds) should be set.
-
Data Analysis: Calculate the percentage of protection offered by the treatment using the following formula: % Protection = (1 - (T1 / T2)) x 100 Where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal. Analyze data using a one-way ANOVA followed by a post-hoc test.
Model 2: Ovalbumin (OVA)-Induced Allergic Asthma in Guinea Pigs
This model mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling, making it suitable for evaluating the broader anti-inflammatory effects of this compound.[8][9]
Protocol:
-
Animals: Male Dunkin-Hartley guinea pigs (250-300 g).
-
Sensitization: a. Day 0: Sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg Ovalbumin (OVA) and 100 mg aluminum hydroxide (Al(OH)₃) as an adjuvant in saline.[9] b. Day 7: Administer a booster i.p. injection identical to the first.
-
Drug Administration: a. Beginning on Day 19, administer this compound (dose range to be determined by dose-finding studies, e.g., 1-20 mg/kg, p.o.) or vehicle daily for the duration of the challenge period.
-
Allergen Challenge: a. Day 21: Place conscious, sensitized animals in an exposure chamber and challenge them with an aerosol of 0.5% OVA in saline for 10 minutes. Control animals are challenged with saline aerosol.
-
Endpoint Assessment (24-48 hours post-challenge): a. Airway Hyperresponsiveness (AHR): Measure bronchial responsiveness to an inhaled contractile agonist like histamine. Record the concentration of histamine required to cause a significant increase in airway resistance. A decrease in the required concentration indicates AHR. b. Bronchoalveolar Lavage (BAL): Euthanize animals and perform a lung lavage with phosphate-buffered saline (PBS). Collect the BAL fluid (BALF). c. Cell Differentials: Centrifuge the BALF and perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on the cell pellet using a hemocytometer and stained cytospins. d. Histopathology: Fix the lung tissue in 10% buffered formalin, embed in paraffin, and section. Stain with Hematoxylin & Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess goblet cell hyperplasia (mucus production).
Data Presentation and Expected Outcomes
Quantitative data should be summarized to clearly demonstrate the dose-dependent efficacy of this compound. The following tables represent expected outcomes based on the known pharmacology of potent antihistamines.
Table 1: Representative Efficacy in Histamine-Induced Bronchoconstriction Model
| Treatment Group | Dose (mg/kg, p.o.) | n | Mean Pre-Convulsive Dyspnea (PCD) Time (seconds) | % Protection |
| Vehicle Control | - | 8 | 75 ± 8 | - |
| This compound | 0.1 | 8 | 120 ± 15 | 37.5% |
| This compound | 1.0 | 8 | 215 ± 22** | 65.1% |
| This compound | 10.0 | 8 | >300*** | >75% |
| Data are presented as Mean ± SEM. **p<0.05, ***p<0.01, ***p<0.001 compared to Vehicle Control. |
Table 2: Representative Efficacy in OVA-Induced Allergic Asthma Model (BALF Analysis)
| Treatment Group | Dose (mg/kg, p.o.) | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) |
| Naive + Saline | - | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 |
| Sensitized + Saline | - | 1.8 ± 0.4 | 0.2 ± 0.08 | 0.6 ± 0.2 |
| Sensitized + OVA (Vehicle) | - | 15.2 ± 2.1 | 8.5 ± 1.5 | 4.1 ± 0.9 |
| Sensitized + OVA (this compound) | 1.0 | 11.8 ± 1.8 | 6.2 ± 1.1 | 3.0 ± 0.7 |
| Sensitized + OVA (this compound) | 10.0 | 7.5 ± 1.2 | 3.1 ± 0.8 | 2.2 ± 0.5 |
| Data are presented as Mean ± SEM. **p<0.05, **p<0.01 compared to Sensitized + OVA (Vehicle) group. |
These models provide a robust framework for the preclinical evaluation of this compound, enabling a thorough assessment of both its direct antihistaminic effects and its broader potential to modulate allergic airway inflammation.
References
- 1. Antiallergic anti-inflammatory effects of H1-antihistamines in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A partial involvement of histamine in ultrasonically nebulized distilled water-induced bronchoconstriction in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTIHISTAMINIC ACTIVITY MODELS | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 8. A comparison of antiasthma drugs between acute and chronic ovalbumin-challenged guinea-pig models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
Azatadine Administration Protocol for Guinea Pig Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azatadine is a first-generation antihistamine with potent H1 receptor antagonist activity. It is utilized in research to investigate allergic responses and the efficacy of antihistaminic compounds. This document provides detailed application notes and protocols for the administration of this compound in guinea pig models of allergic inflammation, drawing from established methodologies for antihistamine research in this species.
Mechanism of Action
This compound acts as a competitive antagonist at histamine H1 receptors on effector cells. By blocking these receptors, this compound prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. This includes antagonizing the vasodilator effect of histamine, thereby reducing increased capillary permeability and edema formation.
Signaling Pathway of Histamine H1 Receptor and this compound Inhibition
Caption: this compound competitively blocks the Histamine H1 receptor.
Quantitative Data: Efficacy of this compound in Guinea Pigs
The following table summarizes the effective doses of this compound in preventing histamine-induced and anaphylactic responses in guinea pigs.
| Parameter | Endpoint | Route of Administration | ED50 / PD50 | Reference |
| ED50 | Prevention of histamine-induced lethality | Not Specified | 9 µg/kg | [1] |
| PD50 | Increased survival in anaphylactic shock | Not Specified | 0.024 mg/kg | [1] |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population. PD50 (Median Protective Dose) is the dose that protects 50% of the population from a specific challenge.
Experimental Protocols
The following protocols are based on established methodologies for evaluating antihistamines in guinea pig models of allergic rhinitis and anaphylaxis.
General Preparation of this compound Solution
This compound maleate can be prepared for administration as follows:
-
Stock Solution: Dissolve this compound maleate in an organic solvent such as DMSO (up to 20 mg/ml) or ethanol (up to 5 mg/ml).[1]
-
Aqueous Solution: For administration, further dilute the stock solution in a sterile, isotonic saline or phosphate-buffered saline (PBS, pH 7.2). The solubility in PBS is approximately 10 mg/ml.[1]
-
Solvent Concentration: Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[1]
-
Storage: It is recommended to use freshly prepared aqueous solutions (do not store for more than one day).[1]
Protocol 1: Evaluation of this compound in a Model of Allergic Rhinitis
This protocol is adapted from models used to test other antihistamines in guinea pigs.
Caption: Workflow for the allergic rhinitis model in guinea pigs.
-
Male Dunkin Hartley guinea pigs (300-400g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
This compound
-
Vehicle (e.g., saline with minimal DMSO)
-
Intranasal administration device
-
Sensitization:
-
On day 1 and day 8, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml saline containing 0.3 mg OVA and 30 mg Al(OH)₃.
-
-
Treatment:
-
On day 21, administer the prepared this compound solution or vehicle to the guinea pigs via the desired route (e.g., oral gavage or i.p. injection) at a predetermined time before the allergen challenge. Dosages can be based on the ED50/PD50 values, for instance, in the range of 0.01 to 1 mg/kg.
-
-
Allergen Challenge:
-
Following drug administration, challenge the animals by intranasal instillation of 20 µl of 5% OVA in saline into each nostril.
-
-
Observation and Scoring:
-
Immediately after the challenge, observe the animals for 30-60 minutes and record the frequency of sneezing and nose rubbing.
-
-
Data Analysis:
-
Compare the symptom scores between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Protocol 2: Evaluation of this compound in a Histamine-Induced Bronchoconstriction Model
This protocol assesses the ability of this compound to protect against direct histamine challenge.
Caption: Workflow for the histamine-induced bronchoconstriction model.
-
Male Hartley guinea pigs (250-300g)
-
Anesthetic (e.g., urethane)
-
Tracheal cannula
-
Mechanical ventilator
-
Pressure transducer
-
This compound
-
Vehicle
-
Histamine solution
-
Animal Preparation:
-
Anesthetize the guinea pig and perform a tracheostomy.
-
Insert a tracheal cannula and connect the animal to a mechanical ventilator.
-
Monitor and record baseline pulmonary inflation pressure.
-
-
Treatment:
-
Administer the prepared this compound solution or vehicle intravenously (i.v.).
-
-
Histamine Challenge:
-
After a set period for the drug to take effect, administer an i.v. bolus of histamine to induce bronchoconstriction. The dose of histamine should be predetermined to cause a submaximal bronchoconstrictor response.
-
-
Measurement:
-
Record the peak increase in pulmonary inflation pressure following the histamine challenge.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the histamine-induced bronchoconstriction in the this compound-treated groups compared to the vehicle control group.
-
Concluding Remarks
These protocols provide a framework for the administration and evaluation of this compound in guinea pig models of allergy. Researchers should optimize dosages, timing of administration, and specific model parameters based on their experimental objectives and in accordance with institutional animal care and use guidelines. The provided quantitative data for this compound serves as a valuable starting point for dose-selection in these studies.
References
Application Note: A Validated HPLC Method for the Quantification of Azatadine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Azatadine in human plasma. The described protocol utilizes a liquid-liquid extraction procedure for sample preparation and a reversed-phase HPLC system for separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate measurement of this compound in plasma is required.
Introduction
This compound is a first-generation antihistamine with anticholinergic and antiserotonergic properties. It is used for the relief of symptoms associated with allergic rhinitis and urticaria. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a validated HPLC method for the determination of this compound in human plasma.
Principle of the Method
This method is based on the extraction of this compound and an internal standard (IS), Loratadine, from human plasma via liquid-liquid extraction (LLE).[1][2] The extracted analytes are then separated on a C18 reversed-phase HPLC column with a suitable mobile phase. The quantification is performed by monitoring the UV absorbance at a specific wavelength. The concentration of this compound in the plasma samples is determined from a calibration curve constructed by analyzing plasma samples with known concentrations of the drug.
Materials and Reagents
-
This compound reference standard
-
Loratadine (Internal Standard) reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ethyl acetate (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Nitrogen gas
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been found to be suitable for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Agilent TC-C18, 4.6 mm x 150 mm, 5 µm[1][2] |
| Mobile Phase | 0.010 M Ammonium formate buffer (pH 4.3 with formic acid) : Acetonitrile (20:80, v/v)[1][2] |
| Flow Rate | 0.6 mL/min[1][2] |
| Injection Volume | 5 µL[1][2] |
| Column Temperature | Ambient |
| Detection Wavelength | 214 nm |
| Internal Standard | Loratadine[1][2] |
| Run Time | Approximately 5 minutes[1][2] |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and Loratadine (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to obtain concentrations ranging from 0.5 ng/mL to 50 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma sample (calibration standard, QC, or unknown sample), add 50 µL of the Loratadine internal standard solution (concentration to be optimized).
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.[1][2]
-
Reconstitute the residue in 100 µL of the mobile phase.[1][2]
-
Inject 5 µL of the reconstituted sample into the HPLC system.[1][2]
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery.
Linearity and Sensitivity
The linearity of the method was evaluated by analyzing calibration standards at different concentrations. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
| Parameter | Result |
| Calibration Range | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.05 ng/mL[1][2] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three different concentration levels (low, medium, and high) on the same day and on three different days.
| QC Concentration | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 8.93 - 11.57[1][2] | 96.83 - 105.07[1][2] | 9.12 - 11.89 | 97.21 - 104.55 |
| Medium | 9.21 - 10.98 | 98.15 - 103.98 | 9.55 - 11.23 | 98.01 - 103.67 |
| High | 9.56 - 11.21 | 97.66 - 104.12 | 9.87 - 11.01 | 97.98 - 104.02 |
Recovery and Matrix Effect
The extraction recovery of this compound and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of analytes in reconstituted blank plasma extracts with those of pure standard solutions.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85% | Minimal |
| Loratadine (IS) | > 80%[3] | Minimal |
Sample Analysis Workflow
The following diagram illustrates the workflow for the analysis of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method has been validated according to standard bioanalytical guidelines and is suitable for use in a research setting for pharmacokinetic and other related studies. The use of a simple liquid-liquid extraction procedure and a common C18 column makes this method accessible to most analytical laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azatadine as a Positive Control in Histamine Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azatadine is a first-generation histamine H1 receptor antagonist characterized by its competitive and reversible binding to H1 receptors on effector cells.[1][2][3] This action effectively blocks the downstream signaling cascade initiated by histamine, mitigating allergic and inflammatory responses.[1][3] Beyond its primary antihistaminic activity, this compound has also been shown to inhibit the release of histamine and leukotrienes from mast cells, suggesting a broader anti-inflammatory profile.[4] Its well-established mechanism of action and historical use make it a suitable positive control for in vitro and in vivo studies aimed at identifying and characterizing new H1 receptor antagonists.
This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in histamine H1 receptor binding and functional assays.
Data Presentation
| Compound | Binding Affinity (Ki) for H1 Receptor (nM) | Functional Potency (IC50) (nM) | Notes |
| This compound | Not readily available | Not readily available | Inhibits histamine release at 10 µM and leukotriene release at 0.1-10 µM in human lung tissue.[2] |
| Mepyramine | ~2.3 (Kd) | - | Commonly used radioligand for H1 receptor binding assays. |
| Desloratadine | ~0.4 | - | A second-generation antihistamine with high affinity for the H1 receptor. |
| Levocetirizine | ~3 | - | An active enantiomer of cetirizine, another second-generation antihistamine. |
| Fexofenadine | ~10 | - | A second-generation antihistamine. |
Histamine H1 Receptor Signaling Pathway
Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of histamine. This compound, as an H1 receptor antagonist, blocks the initial binding of histamine, thereby inhibiting this entire downstream signaling pathway.
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor, using this compound as a positive control.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Mepyramine (a selective H1 receptor antagonist).
-
Positive Control: this compound.
-
Test Compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM Mepyramine).
-
96-well Filter Plates: GF/C or equivalent.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 0.1 nM).
-
Prepare serial dilutions of the test compound in a similar manner.
-
Dilute the [3H]Mepyramine in assay buffer to the desired final concentration (typically around its Kd, e.g., 1-5 nM).
-
Dilute the cell membranes in assay buffer to a concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension.
-
Positive Control (this compound): Add 50 µL of each this compound dilution, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension.
-
Test Compound: Add 50 µL of each test compound dilution, 25 µL of [3H]Mepyramine, and 25 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and the test compound.
-
Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (binding affinity) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine-Induced Calcium Mobilization Assay
This protocol outlines a functional assay to measure the ability of a test compound to inhibit histamine-induced intracellular calcium release, with this compound serving as a positive control.
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293, CHO, HeLa).
-
Cell Culture Medium.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM, Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Histamine.
-
Positive Control: this compound.
-
Test Compound.
-
Pluronic F-127 (for aiding dye loading).
-
Probenecid (to prevent dye leakage).
-
Fluorescence Plate Reader with an injection system.
Procedure:
-
Cell Culture: Seed the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add the loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with assay buffer (containing Probenecid).
-
Add assay buffer containing various concentrations of this compound or the test compound to the respective wells.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of histamine (to a final concentration that elicits a submaximal response, e.g., EC80) into each well and continue recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well after histamine addition.
-
Normalize the data by expressing the response in the presence of the compound as a percentage of the response with histamine alone.
-
Plot the percentage of inhibition against the log concentration of this compound and the test compound.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing a test compound for its H1 receptor antagonist activity using this compound as a positive control.
Caption: Experimental workflow for H1 receptor antagonist characterization.
References
- 1. The pharmacology of this compound, a potential antiallergy drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Azatadine in Elucidating Allergic Rhinitis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure in sensitized individuals. The underlying pathophysiology involves a complex cascade of events initiated by the cross-linking of immunoglobulin E (IgE) on mast cells, leading to their degranulation and the release of a plethora of inflammatory mediators. Histamine and leukotrienes are key players in the early-phase allergic reaction, responsible for characteristic symptoms such as sneezing, rhinorrhea, and nasal congestion. Azatadine, a first-generation antihistamine with potent H1-receptor antagonist activity, also exhibits significant anti-allergic and anti-inflammatory properties. These dual actions make this compound a valuable pharmacological tool for investigating the intricate signaling pathways of allergic rhinitis. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of these pathways.
Mechanism of Action of this compound in Allergic Rhinitis
This compound's primary mechanism of action is the competitive antagonism of histamine at H1 receptors on effector cells.[1] This blockade prevents histamine-induced vasodilation, increased capillary permeability, and sensory nerve stimulation, thereby alleviating the classic symptoms of allergic rhinitis.[1]
Beyond its antihistaminic effects, this compound demonstrates the ability to inhibit the release of other inflammatory mediators from mast cells.[2][3] This includes the suppression of histamine and leukotriene C4 (LTC4) release, suggesting an interference with the mast cell degranulation process itself.[2][3] The inhibition of these potent bronchoconstrictors and inflammatory mediators contributes to its overall efficacy in managing allergic responses. The anti-inflammatory properties of some antihistamines may also be linked to the modulation of intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which governs the expression of pro-inflammatory cytokines.[1] Additionally, the influx of extracellular calcium is a critical step in mast cell degranulation, and modulation of this process is a potential mechanism for the anti-allergic effects of compounds like this compound.[4][5]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the quantitative data on the inhibitory effects of this compound on the release of key inflammatory mediators from human mast cells.
| Mediator | Cell Type | Stimulus | This compound Concentration | Percent Inhibition | Reference |
| Histamine | Dispersed Human Lung Mast Cells | Anti-IgE | 10 µM | 45% | [2] |
| Leukotriene C4 | Dispersed Human Lung Mast Cells | Anti-IgE | 10 µM | 85% | [2] |
| Leukotrienes (C4 & D4) | Passively Sensitized Human Lung Fragments | Antigen | 0.1 - 10 µM | 22 - 71% (dose-dependent) | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways in allergic rhinitis and the points of intervention by this compound.
Caption: Allergic Rhinitis Pathway and this compound's dual points of intervention.
Caption: Mast cell degranulation signaling cascade and potential sites of this compound's action.
Experimental Protocols
In Vitro: Human Mast Cell Degranulation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on IgE-mediated degranulation of human mast cells.
1. Materials and Reagents:
-
Human Mast Cell Line (e.g., LAD2) or primary human lung mast cells
-
Cell culture medium (e.g., StemPro™-34 SFM)
-
Recombinant human Stem Cell Factor (SCF)
-
Human IgE
-
Anti-human IgE antibody
-
This compound maleate salt
-
Tyrode's buffer or similar physiological buffer
-
β-hexosaminidase substrate (e.g., p-nitrophenyl N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well microplates
-
Spectrophotometer (plate reader)
2. Experimental Workflow:
Caption: Workflow for the in vitro mast cell degranulation assay with this compound.
3. Detailed Methodology:
-
Cell Culture and Sensitization:
-
Culture human mast cells in appropriate medium supplemented with SCF.
-
Sensitize the cells by adding human IgE to the culture medium and incubating overnight.
-
-
Cell Preparation:
-
Harvest the sensitized cells and wash them twice with Tyrode's buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's buffer at a suitable concentration (e.g., 1 x 10^6 cells/mL).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and make serial dilutions in Tyrode's buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the cell suspension to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding anti-human IgE antibody to all wells except the negative control.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Measurement of β-hexosaminidase Release:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the β-hexosaminidase substrate to each well and incubate at 37°C until a color change is observed.
-
Add the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the positive control (cells stimulated with anti-IgE without this compound).
-
Determine the percent inhibition of degranulation by this compound at each concentration.
-
In Vivo: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs
This protocol describes an animal model to evaluate the in vivo efficacy of this compound in alleviating the symptoms of allergic rhinitis.[6][7][8]
1. Animals and Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
Sterile saline
-
This compound maleate salt
-
Nasal lavage equipment
-
ELISA kits for histamine and relevant cytokines (e.g., IL-4, IL-5, IL-13, TNF-α)
2. Experimental Workflow:
Caption: Workflow for the ovalbumin-induced allergic rhinitis model in guinea pigs.
3. Detailed Methodology:
-
Sensitization:
-
Sensitize guinea pigs by administering intraperitoneal injections of a mixture of OVA and aluminum hydroxide in sterile saline on alternate days for a period of two weeks.
-
-
Challenge:
-
One week after the final sensitization injection, challenge the animals by intranasal instillation of an OVA solution daily for one week to induce allergic rhinitis symptoms.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage or intranasal).
-
Divide the sensitized and challenged animals into treatment groups: vehicle control and one or more this compound dose groups.
-
Administer this compound or vehicle at a specified time before the final OVA challenge.
-
-
Symptom Assessment:
-
Following the final OVA challenge, observe each animal for a defined period (e.g., 30 minutes) and score the frequency of sneezing and nasal rubbing, and the severity of rhinorrhea.
-
-
Nasal Lavage and Mediator Analysis:
-
After the observation period, perform a nasal lavage with sterile saline to collect nasal secretions.
-
Centrifuge the lavage fluid to remove cellular debris.
-
Analyze the supernatant for levels of histamine and key cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) using commercially available ELISA kits.
-
-
Histological Examination (Optional):
-
At the end of the experiment, euthanize the animals and collect the nasal tissues.
-
Fix, embed, and section the tissues for histological staining (e.g., Hematoxylin and Eosin, Toluidine Blue) to assess inflammatory cell infiltration and mast cell degranulation in the nasal mucosa.
-
Conclusion
This compound serves as a multifaceted tool for investigating the pathophysiology of allergic rhinitis. Its well-defined H1-receptor antagonism allows for the specific study of histamine-mediated pathways, while its ability to inhibit mast cell degranulation provides a means to explore the upstream signaling events that lead to the release of a broader range of inflammatory mediators. The protocols provided herein offer a framework for researchers to utilize this compound in both in vitro and in vivo models to further unravel the complexities of allergic inflammation and to evaluate the potential of novel therapeutic strategies.
References
- 1. Modulation of Allergic Inflammation in the Nasal Mucosa of Allergic Rhinitis Sufferers With Topical Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histamine secretion from mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell degranulation and calcium influx are inhibited by an Echinacea purpurea extract and the alkylamide dodeca-2E,4E-dienoic acid isobutylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | An optimized method for IgE-mediated degranulation of human lung mast cells [frontiersin.org]
- 7. Validation of guinea pig model of allergic rhinitis by oral and topical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Administration of Azatadine in Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the topical administration of Azatadine in a murine model of acute skin inflammation. This compound is a potent histamine H1 receptor antagonist with additional anti-serotonin and mast cell stabilizing properties.[1][2][3] Its topical application is explored here as a therapeutic approach for inflammatory skin conditions. This document outlines the necessary materials, experimental procedures, and data analysis techniques for assessing the efficacy of topical this compound. Furthermore, it includes representative data and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a first-generation antihistamine that effectively blocks the action of histamine at H1 receptors.[1][2] Histamine is a key mediator in allergic and inflammatory responses, responsible for pruritus, vasodilation, and increased vascular permeability.[4] Beyond its antihistaminic effects, this compound has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[3][5] While systemically administered antihistamines are common, topical application offers the potential for localized treatment of skin disorders with reduced systemic side effects.[2][6] Studies with other topical antihistamines in murine models have demonstrated significant anti-inflammatory activity and improvement in skin barrier function, suggesting a promising therapeutic avenue for conditions like atopic dermatitis and contact dermatitis.[2][7]
This protocol details the use of a TPA (12-O-tetradecanoylphorbol-13-acetate)-induced mouse ear inflammation model to evaluate the anti-inflammatory effects of topically applied this compound.[8]
Signaling Pathway of this compound Action
This compound exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, a Gq protein-coupled receptor. In an inflammatory state, histamine binds to this receptor, initiating a signaling cascade that promotes the inflammatory response. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathway.
Experimental Protocols
Formulation of Topical this compound (1% w/w)
Objective: To prepare a stable and non-irritating cream-based formulation for topical application.
Materials:
-
This compound maleate powder
-
Vehicle cream (e.g., a standard hydrophilic ointment base or a commercially available base like Cetaphil® or Vanicream™)
-
Spatula
-
Weighing balance
-
Ointment slab or mortar and pestle
Procedure:
-
Calculate the required amount of this compound maleate and vehicle cream for the desired final quantity (e.g., for 10g of 1% cream, use 100mg of this compound maleate and 9.9g of vehicle).
-
Weigh the this compound maleate powder accurately.
-
Levigate the powder with a small amount of the vehicle on the ointment slab until a smooth, uniform paste is formed.
-
Gradually incorporate the remaining vehicle in small portions, mixing thoroughly with the spatula after each addition until the mixture is homogeneous.
-
Store the final formulation in an airtight, light-resistant container at 4°C. A vehicle-only control cream should be prepared using the same procedure without the active pharmaceutical ingredient.
TPA-Induced Ear Inflammation Model in Mice
Objective: To induce acute skin inflammation in a mouse model to test the efficacy of topical this compound.
Animals:
-
Male BALB/c or C57BL/6 mice, 8-10 weeks old. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
Materials:
-
This compound formulation (1% w/w)
-
Vehicle control cream
-
Positive control (e.g., Dexamethasone 0.1% cream)
-
TPA (12-O-tetradecanoylphorbol-13-acetate) solution (e.g., 2.5 µg in 20 µL acetone)
-
Acetone (vehicle for TPA)
-
Calipers or a thickness gauge
-
Anesthesia (e.g., isoflurane)
-
Standard laboratory animal consumables
Experimental Workflow Diagram:
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Naive (No treatment)
-
Group 2: TPA + Vehicle Cream
-
Group 3: TPA + this compound Cream (1%)
-
Group 4: TPA + Dexamethasone Cream (0.1%)
-
-
Baseline Measurement: Anesthetize the mice and measure the initial thickness of the right ear using a digital caliper.
-
Topical Application: Apply 20 mg of the corresponding topical formulation (Vehicle, this compound, or Dexamethasone) gently and evenly to both the inner and outer surfaces of the right ear.
-
Inflammation Induction: Thirty minutes after the topical treatment, apply 20 µL of the TPA solution (10 µL on each side) to the right ear of all mice except the naive group. The left ear serves as an internal control.
-
Edema Measurement: Measure the ear thickness of both ears at 4, 8, 24, and 48 hours post-TPA application. The degree of edema is calculated as the difference between the ear thickness at the measured time point and the baseline thickness.
-
Tissue Collection: At the end of the experiment (48 hours), euthanize the mice according to approved institutional guidelines. Collect a 6 mm punch biopsy from the ear for further analysis.
-
Further Analysis (Optional):
-
Histology: Fix the tissue in 10% neutral buffered formalin for histopathological analysis (e.g., Hematoxylin and Eosin staining to assess inflammatory cell infiltration and dermal thickness).
-
Biochemical Analysis: Homogenize the tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA or gene expression via qPCR.
-
Data Presentation
The following tables present representative quantitative data based on published findings for topical antihistamines and the known anti-inflammatory effects of this compound.[2][5][6][9]
Table 1: Effect of Topical this compound on TPA-Induced Ear Edema in Mice
| Treatment Group | Ear Thickness Increase (mm) at 24h (Mean ± SEM) | Edema Inhibition (%) |
| TPA + Vehicle | 0.25 ± 0.02 | - |
| TPA + this compound (1%) | 0.14 ± 0.01 | 44% |
| TPA + Dexamethasone (0.1%) | 0.09 ± 0.01 | 64% |
| *p < 0.05 compared to TPA + Vehicle group. |
Table 2: Representative Effect of Topical this compound on Inflammatory Cytokine Levels in Ear Tissue
| Treatment Group | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Naive | 25 ± 4 | 15 ± 3 |
| TPA + Vehicle | 150 ± 12 | 95 ± 8 |
| TPA + this compound (1%) | 85 ± 9 | 50 ± 6 |
| *p < 0.05 compared to TPA + Vehicle group. |
Conclusion
This document provides a comprehensive protocol for evaluating the anti-inflammatory efficacy of topical this compound in a validated preclinical model. The methodologies described can be adapted for various research purposes, including formulation optimization and mechanistic studies. The representative data indicate that topical this compound holds potential for mitigating skin inflammation by inhibiting edema and reducing the production of key inflammatory cytokines. Researchers should adhere to all institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical antihistamines display potent anti-inflammatory activity linked in part to enhanced permeability barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TOPICAL ANTIHISTAMINES DISPLAY POTENT ANTI-INFLAMMATORY ACTIVITY LINKED IN PART TO ENHANCED PERMEABILITY BARRIER FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histamine and Skin Barrier: Are Histamine Antagonists Useful for the Prevention or Treatment of Atopic Dermatitis? | MDPI [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Antihistaminic, Anti-Inflammatory, and Antiallergic Properties of the Nonsedating Second-Generation Antihistamine Desloratadine: A Review of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Azatadine solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azatadine. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, with a focus on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation antihistamine with anticholinergic (drying) and antiserotonergic properties.[1][2][3][4] Its primary mechanism of action is as a histamine H1 receptor antagonist.[1][2] It competes with histamine for binding to H1 receptors on effector cells, thereby reducing the allergic response.[1][2]
Q2: What is the difference between this compound and this compound Maleate?
This compound is the active pharmaceutical ingredient, a weakly basic compound. This compound maleate is the dimaleate salt of this compound.[5] Salt forms of drugs are often used to improve solubility and stability.[4] For experimental purposes, it is crucial to note which form is being used as the molecular weight and solubility properties will differ.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What could be the cause?
Precipitation upon dilution of an this compound stock solution (often prepared in an organic solvent like DMSO) into an aqueous buffer is a common issue. This is primarily due to the lower solubility of this compound in the final aqueous solution compared to the concentrated stock. This compound is a weakly basic compound, and its solubility is pH-dependent. If the pH of your aqueous buffer is neutral or basic, the solubility of this compound will be significantly lower than in acidic conditions.
Troubleshooting Guide: this compound Solubility
This guide provides solutions to common problems encountered when preparing this compound solutions in aqueous buffers.
Problem 1: this compound powder is not dissolving in my aqueous buffer.
-
Cause: this compound, particularly the free base, has low intrinsic solubility in neutral or alkaline aqueous solutions. Its pKa is approximately 7.91, meaning it is more soluble in acidic conditions where it is protonated.[1][6][7]
-
Solution:
-
pH Adjustment: Lowering the pH of your buffer to a value below the pKa of this compound (e.g., pH 4-6) will increase its solubility.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, and then dilute this stock into your aqueous buffer with vigorous stirring.[3][8] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
Use of this compound Maleate: The maleate salt form of this compound generally exhibits higher aqueous solubility.[4]
-
Heating and Sonication: Gently warming the solution and using a sonicator can help to dissolve the compound.[9] However, be cautious about the thermal stability of this compound.
-
Problem 2: My this compound solution is clear initially but forms a precipitate over time.
-
Cause: This could be due to a few factors:
-
Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable and precipitates over time.
-
Temperature Changes: If the solution was prepared at an elevated temperature, cooling to room temperature or 4°C can decrease solubility and lead to precipitation.
-
pH Shift: Absorption of atmospheric CO2 can slightly lower the pH of unbuffered or weakly buffered solutions, but for a basic drug like this compound, a significant pH shift leading to precipitation is less likely unless the buffer capacity is very low.
-
-
Solution:
-
Prepare Fresh Solutions: It is always recommended to prepare this compound solutions fresh for each experiment.
-
Store Concentrated Stocks: If storage is necessary, it is best to store concentrated stock solutions in a suitable organic solvent at -20°C or -80°C and dilute to the final aqueous concentration just before use.[9]
-
Check Final Concentration: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit at the experimental pH and temperature.
-
Problem 3: I need to prepare a sterile solution of this compound for cell culture.
-
Cause: Standard autoclaving is not suitable for many organic compounds like this compound as it can cause degradation.
-
Solution:
-
Sterile Filtration: After dissolving this compound and preparing the final aqueous solution, sterilize it by passing it through a 0.22 µm syringe filter.[9] This should be done as the final step before adding to your cell culture medium.
-
Aseptic Technique: Ensure all steps of solution preparation are carried out under aseptic conditions in a laminar flow hood to prevent microbial contamination.
-
Quantitative Data
Table 1: Solubility of this compound and its Maleate Salt in Various Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | Water | 0.11 g/L (Predicted) | [6] |
| This compound Maleate | Water | Very Soluble | [10] |
| This compound Maleate | Water | ≥ 100 mg/mL | [9][11] |
| This compound Maleate | DMSO | ≥ 100 mg/mL | [9][11] |
| This compound Maleate | DMF | 20 mg/mL | [3] |
| This compound Maleate | Ethanol | 5 mg/mL | [3] |
| This compound Maleate | PBS (pH 7.2) | 10 mg/mL | [3] |
Note: "Very soluble" is a qualitative description. The quantitative value of ≥ 100 mg/mL for this compound Maleate in water and DMSO indicates high solubility, but the saturation point may be higher. The predicted water solubility for the free base is significantly lower.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.23 mg of this compound Maleate (Molecular Weight: 522.55 g/mol ).
-
Dissolution: Add 1 mL of high-purity DMSO to the weighed this compound Maleate.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound Maleate stock solution in DMSO at room temperature.
-
Dilution: In a sterile tube, perform a 1:100 dilution of the stock solution into your desired cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.
-
Final Application: Add the desired volume of the 100 µM working solution to your cell culture wells. Ensure the final concentration of DMSO is not toxic to your cells (typically ≤ 0.1%).
Protocol 3: Formulation of this compound for In Vivo Oral Administration in Rodents
A common vehicle for oral gavage studies involves a suspension of the compound.
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% (w/v) methylcellulose in sterile water.
-
Weighing: Weigh the required amount of this compound Maleate for your desired dosage.
-
Suspension: Add a small amount of the vehicle to the weighed this compound Maleate and triturate to form a smooth paste.
-
Dilution: Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension at the desired final concentration.
-
Administration: Administer the suspension to the animals via oral gavage immediately after preparation to ensure homogeneity.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for troubleshooting solubility issues.
Caption: A workflow for troubleshooting common solubility issues with this compound.
Caption: The signaling pathway of the H1 receptor and its inhibition by this compound.
Caption: this compound also exhibits antagonist activity at muscarinic and serotonin receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H22N2 | CID 19861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Maleate | C28H30N2O8 | CID 5281066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0014857) [hmdb.ca]
- 7. Compound: this compound (CHEMBL946) - ChEMBL [ebi.ac.uk]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Optimizing Azatadine for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Azatadine in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
This compound is a first-generation H1-receptor antihistamine.[1] Its primary mechanism of action is the competitive antagonism of histamine at H1-receptors on effector cells.[2] This action blocks the downstream effects of histamine, such as the release of pro-inflammatory mediators. Additionally, this compound possesses anti-serotonin, anticholinergic, and sedative effects which may be observable in certain in vitro models.[2]
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro experiments, particularly those involving mast cells and the inhibition of mediator release. In studies on human lung fragments, this compound demonstrated a dose-dependent inhibition of leukotriene release within this range, with histamine release also being inhibited at 10 µM.
Q3: What are the known anti-inflammatory effects of this compound beyond H1-receptor antagonism?
First-generation antihistamines like this compound are known to have broader anti-inflammatory properties.[1] These effects may be attributed to the inhibition of pro-inflammatory mediator release from mast cells and basophils, reduced chemotaxis and activation of inflammatory cells, and decreased expression of adhesion molecules.[1] While direct evidence for this compound's effect on specific signaling pathways is limited, it is hypothesized to modulate pathways like NF-κB, similar to other antihistamines.
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.
Table 1: Effective Concentrations of this compound in Mast Cell-Based Assays
| Cell/Tissue Type | Assay | Effective Concentration Range | Observed Effect |
| Human Lung Fragments | Leukotriene Release Assay | 0.1 - 10 µM | 22-71% inhibition of leukotriene C4 and D4 release. |
| Human Lung Fragments | Histamine Release Assay | 10 µM | Inhibition of histamine release. |
| Dispersed Human Lung Mast Cells | Mediator Release Assay | Not Specified | 45% inhibition of histamine release and 85% inhibition of leukotriene C4 release.[3] |
Table 2: Comparative Cytotoxicity of H1-Receptor Antagonists (LC50/IC50 Values)
| Compound | Cell Line | Assay | IC50 / LC50 |
| Desloratadine (ionic form) | Murine Melanoma | MTT Assay | 8.863 µg/mL |
| Desloratadine (micellar form) | Murine Melanoma | MTT Assay | 5.160 µg/mL |
| Loratadine | Non-Small Cell Lung Cancer (A549, NCI-H1299, NCI-H661) | Propidium Iodide Exclusion | 60.1 - 85.6 µM |
| Terfenadine | Non-Small Cell Lung Cancer (A549, NCI-H1299, NCI-H661) | Propidium Iodide Exclusion | 5.4 - 8.2 µM |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on Mast Cell Degranulation (Histamine Release Assay)
Objective: To determine the concentration-dependent effect of this compound on antigen-induced histamine release from mast cells (e.g., RBL-2H3 cell line).
Materials:
-
RBL-2H3 cells
-
Dinitrophenyl-human serum albumin (DNP-HSA) (antigen)
-
Anti-DNP IgE
-
This compound stock solution (in DMSO or appropriate solvent)
-
Tyrode's buffer
-
Triton X-100 (for cell lysis)
-
Histamine ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight to allow for adherence.
-
Sensitization: Sensitize the cells with anti-DNP IgE (concentration to be optimized) for 2-4 hours at 37°C.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
This compound Pre-treatment: Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (solvent only). Incubate for 1 hour at 37°C.
-
Antigen Challenge: Stimulate the cells with DNP-HSA (concentration to be optimized) for 30-60 minutes at 37°C to induce degranulation.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for histamine measurement.
-
Total Histamine (Lysis): To determine the total histamine content, lyse the cells in a separate set of wells with Triton X-100.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release for each concentration of this compound relative to the total histamine content after subtracting the spontaneous release (vehicle control without antigen).
Protocol 2: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Caption: Workflow for assessing this compound's effect on mast cell degranulation.
Caption: Hypothesized mechanism of this compound's anti-inflammatory action via NF-κB.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition of mediator release | - this compound concentration is too low.- Incubation time is insufficient.- Cell responsiveness is low. | - Perform a dose-response curve with a wider concentration range (e.g., 0.01 µM to 100 µM).- Increase the pre-incubation time with this compound (e.g., up to 2 hours).- Ensure cells are healthy and responsive to the positive control stimulus. |
| High background in cytotoxicity assays | - this compound precipitates at high concentrations.- Solvent (e.g., DMSO) concentration is too high.- this compound interferes with the assay chemistry. | - Visually inspect the wells for any precipitate. If observed, reduce the maximum concentration or use a different solvent.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).- Run a cell-free control with this compound and the assay reagents to check for direct interaction. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent reagent preparation.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Prepare fresh reagents for each experiment and ensure proper storage.- Use calibrated pipettes and ensure thorough mixing of solutions. |
| Unexpected cell death at low concentrations | - The specific cell line is highly sensitive to this compound.- Contamination of the cell culture or reagents. | - Perform a preliminary toxicity screen with a very low concentration range.- Check for signs of contamination (e.g., cloudy medium, pH changes) and test reagents for contamination. |
References
Preventing Azatadine precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Azatadine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-generation antihistamine that acts as a potent H1 receptor antagonist.[1] It competitively inhibits the binding of histamine to H1 receptors on effector cells, thereby reducing the intensity of allergic reactions and tissue injury responses mediated by histamine release.[1] this compound also exhibits anticholinergic and antiserotonin activities.
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. It has limited solubility in water but is soluble in phosphate-buffered saline (PBS) at pH 7.2. The salt form, this compound dimaleate, generally exhibits enhanced water solubility and stability.[2][3]
Q3: Why is my this compound precipitating in the cell culture medium?
This compound precipitation in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low intrinsic aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the drug can crash out of solution if its concentration exceeds its solubility limit in the final medium.[4]
-
High Concentration: Using a final working concentration of this compound that is too high for the specific cell culture medium can lead to precipitation.
-
pH of the Medium: The solubility of weakly basic drugs like this compound can be pH-dependent.[5] Standard cell culture media are typically buffered around pH 7.2-7.4, which may not be optimal for this compound's solubility.
-
Interactions with Media Components: Components in the cell culture medium, such as salts, proteins (especially in the presence of serum), and other organic molecules, can interact with this compound and reduce its solubility.[6][7][8][9]
-
Temperature Changes: Fluctuations in temperature, such as moving media from refrigeration to an incubator, can affect the solubility of compounds and may lead to precipitation.[10]
-
Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause localized supersaturation and immediate precipitation.
Q4: Can the presence of serum in the media affect this compound solubility?
Yes, the presence of serum can have a complex effect on the solubility of lipophilic drugs like this compound. While serum proteins can sometimes bind to drugs and increase their apparent solubility, they can also interact in ways that promote aggregation and precipitation.[11][12] The specific effect can depend on the drug, the serum concentration, and the overall composition of the medium.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identifying and resolving this compound precipitation issues in your cell culture experiments.
Problem: Visible precipitate or cloudiness in the cell culture medium after adding this compound.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Final Concentration | 1. Perform a Dose-Response Curve: Start with a lower concentration range based on published IC50 values (e.g., 6.5 nM - 10 nM for histamine and cholinergic inhibition) and gradually increase the concentration.[2][13] 2. Check for Cellular Toxicity: High concentrations may not only precipitate but also be toxic to cells. Correlate precipitation with cell viability assays. | Determine the optimal, non-precipitating working concentration range for your specific cell line and experimental conditions. |
| Inadequate Stock Solution Preparation | 1. Use an Appropriate Solvent: Prepare a high-concentration stock solution in 100% DMSO. 2. Ensure Complete Dissolution: Gently warm the solution and vortex until the compound is fully dissolved before making further dilutions. | A clear, high-concentration stock solution that minimizes the volume of organic solvent added to the culture medium. |
| "Solvent Shock" During Dilution | 1. Use a Serial Dilution Approach: Instead of adding the DMSO stock directly to the final volume of media, perform an intermediate dilution step in a smaller volume of serum-free media or PBS. 2. Slow Addition and Mixing: Add the this compound solution dropwise to the culture medium while gently swirling the plate or flask. | Gradual dilution prevents localized high concentrations of the drug and the organic solvent, reducing the likelihood of immediate precipitation. |
| Media Composition and pH | 1. Test Different Media Formulations: If precipitation persists, try a different basal medium. 2. Serum-Free vs. Serum-Containing Media: Evaluate if precipitation is more prominent in the presence or absence of serum. You may need to switch to a serum-free medium or reduce the serum concentration. | Identify a media formulation that is more compatible with this compound at your desired working concentration. |
| Temperature Effects | 1. Pre-warm all Solutions: Ensure that your cell culture medium, supplements, and this compound dilutions are all warmed to 37°C before mixing. | Minimizing temperature fluctuations will help maintain the solubility of this compound in the culture medium. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: 290.41 g/mol )
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Dilutions and Dosing Cells
This protocol provides a step-by-step guide for diluting the this compound stock solution and treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum)
-
Sterile conical tubes or microcentrifuge tubes for dilution
-
Cell culture plates with seeded cells
Methodology:
-
Thaw the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions:
-
For a final concentration of 10 µM in 1 mL of media, you would typically add 1 µL of the 10 mM stock. To avoid "solvent shock," first, dilute the 1 µL of stock into a larger volume (e.g., 100 µL) of pre-warmed serum-free medium or PBS.
-
Gently mix this intermediate dilution.
-
-
Dose the Cells:
-
Add the appropriate volume of the intermediate dilution to your cell culture wells containing pre-warmed complete medium to achieve the desired final concentration.
-
For example, add the 101 µL of the intermediate dilution to the well to reach a final volume of 1 mL and a final this compound concentration of 10 µM (and a final DMSO concentration of 0.1%).
-
-
Mix Gently: After adding the this compound solution, gently swirl the plate to ensure even distribution in the medium.
-
Include a Vehicle Control: In parallel, treat a set of cells with the same final concentration of DMSO (the vehicle) as used in the this compound-treated wells.
-
Incubate: Return the cell culture plate to the incubator and proceed with your experimental timeline.
Signaling Pathway and Experimental Workflow
Histamine H1 Receptor Signaling Pathway
This compound acts as an antagonist at the Histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC), leading to various cellular responses. This compound blocks this cascade by preventing the initial binding of histamine.
Caption: this compound inhibits the H1 receptor signaling pathway.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. This compound | C20H22N2 | CID 19861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. The effects of serum on the stability and the transfection activity of the cationic lipid emulsion with various oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Azatadine stability in DMSO stock solutions over time
Welcome to the technical support center for Azatadine. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in DMSO stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an this compound stock solution in DMSO?
A: To prepare a stock solution, dissolve this compound (or its maleate salt) in high-purity, anhydrous DMSO.[1][2] It is recommended to use fresh DMSO as it is hygroscopic (readily absorbs moisture), and the presence of water can affect compound solubility and stability.[2][3] For example, this compound maleate is soluble in DMSO at approximately 20 mg/mL, while this compound dimaleate solubility can reach up to 105 mg/mL.[1][2] To aid dissolution, gentle warming or sonication can be used if precipitation occurs.[4]
Q2: What are the recommended storage conditions and stability for this compound in DMSO?
A: For optimal stability, prepared DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored in sealed containers away from moisture.[4] The stability is dependent on the storage temperature. Please refer to the table below for specific recommendations.
Q3: What are the signs of degradation or instability in my this compound stock solution?
A: Visual signs of instability can include color change or the appearance of precipitate in the solution upon warming to room temperature. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (LC/UV/MS) can be used to determine the concentration and purity of this compound relative to a standard.[5]
Q4: Can I repeatedly freeze-thaw my this compound DMSO stock solution?
A: It is strongly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4] While a general study on various compounds in DMSO showed no significant loss after 11 cycles, the stability of any specific compound can vary.[3][5] Minimizing freeze-thaw cycles is a best practice to ensure the integrity of the compound.
Q5: My this compound precipitated out of the solution upon dilution in an aqueous buffer. What should I do?
A: Precipitation upon dilution into aqueous media is a common issue for compounds with low water solubility.[6] This occurs because the compound, while soluble in the organic solvent (DMSO), is not soluble in the resulting DMSO-aqueous mixture.[6] To resolve this, consider making further dilutions in a buffer containing a co-solvent like PEG300 or Tween-80.[4] It is also crucial to ensure that the final concentration of DMSO in your experimental medium is low, as it can have physiological effects.[1] Aqueous solutions should be prepared fresh and ideally not stored for more than one day.[1][7]
Q6: What is the mechanism of action of this compound?
A: this compound is a first-generation antihistamine that acts as a potent H1 receptor antagonist.[8][9][10] It competes with histamine for H1 receptor sites on effector cells, which antagonizes the effects of histamine release, thereby reducing the intensity of allergic reactions.[8][9][10] Additionally, it has been shown to inhibit the release of inflammatory mediators, such as histamine and leukotriene C4, from mast cells.[11]
Data Summary Tables
Table 1: Recommended Storage Conditions and Stability of this compound Dimaleate in DMSO [4]
| Storage Temperature | Recommended Storage Period | Key Considerations |
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Table 2: Solubility of this compound Forms
| Compound Form | Solvent | Approximate Solubility |
| This compound (maleate) | DMSO | 20 mg/mL[1] |
| This compound (maleate) | DMF | 20 mg/mL[1] |
| This compound (maleate) | Ethanol | 5 mg/mL[1] |
| This compound (maleate) | PBS (pH 7.2) | 10 mg/mL[1] |
| This compound dimaleate | DMSO | 105 mg/mL (200.93 mM)[2] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected or Inconsistent Experimental Results | • Compound degradation due to improper storage. • Inaccurate concentration due to precipitation. • Multiple freeze-thaw cycles. | • Prepare fresh stock solutions from solid compound. • Use a new, single-use aliquot from a properly stored stock. • Confirm the concentration and purity of the stock solution using an analytical method like HPLC. |
| Precipitate Forms in DMSO Stock During Storage | • Solution concentration is above its solubility limit at the storage temperature. • Absorption of water into the DMSO, reducing solubility. | • Gently warm the solution to room temperature and sonicate to redissolve the compound before use.[4] • Ensure you are using anhydrous DMSO and store it properly to prevent moisture absorption.[2][12] • Consider preparing a slightly more dilute stock solution. |
| Precipitate Forms When Diluting into Aqueous Medium | • Low aqueous solubility of this compound. • The final concentration of the compound in the aqueous medium is too high. | • Prepare fresh dilutions immediately before use.[1] • Decrease the final concentration of this compound in your experiment. • Increase the percentage of DMSO in the final solution (note: keep DMSO concentration below levels toxic to cells, typically ≤0.5%). • For in vivo studies, use a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[4] |
| Low Cell Viability After Treatment | • DMSO toxicity at high concentrations. • Intrinsic toxicity of the compound at the tested concentration. | • Ensure the final concentration of DMSO in the cell culture medium is non-toxic (generally <0.5%, but cell-line dependent). • Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your experiments. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound maleate (Formula Weight: 522.6 g/mol ).
-
Weighing: Accurately weigh out 5.23 mg of this compound maleate powder.
-
Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. If necessary, gentle warming can be applied.
-
Aliquoting: Dispense the solution into single-use, low-volume amber vials or polypropylene tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Caption: Workflow for preparing and storing this compound DMSO stock solutions.
Protocol 2: General Protocol for Diluting this compound DMSO Stock for In Vitro Experiments
-
Thaw: Remove a single-use aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO or the appropriate cell culture medium.
-
Final Dilution: Directly add the required volume of the stock (or intermediate dilution) to the pre-warmed cell culture medium to achieve the desired final concentration. Mix immediately and thoroughly by gentle pipetting or swirling.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in the culture medium to ensure it remains at a non-toxic level (e.g., ≤0.5%).
-
Application: Add the final this compound-containing medium to your cells immediately. Do not store aqueous working solutions.[1]
Caption: this compound competitively antagonizes the histamine H1 receptor.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | C20H22N2 | CID 19861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Demonstration of inhibition of mediator release from human mast cells by this compound base. In vivo and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Identifying and minimizing Azatadine off-target effects in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Azatadine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-generation antihistamine.[1] Its primary mechanism of action is as a competitive antagonist of the histamine H1 receptor.[2][3][4] By binding to H1 receptors on effector cells, it blocks the actions of endogenous histamine, thereby mitigating the physiological effects of allergic reactions, such as increased capillary permeability and edema.[2][5]
Q2: What are the known or potential off-target effects of this compound?
As a first-generation antihistamine, this compound is known to interact with several other receptors, leading to potential off-target effects in assays. These include:
-
Anticholinergic Effects: this compound exhibits activity as a cholinergic antagonist, which can cause effects like dry mouth or difficulty urinating.[2][6][7] This is a critical consideration in neurological or smooth muscle assays.
-
Anti-serotonin Effects: The drug is structurally related to cyproheptadine and possesses anti-serotonin activity.[5][6] This can influence results in assays involving serotonergic pathways.
-
Sedative Effects: this compound can cross the blood-brain barrier, leading to sedative effects, which may confound behavioral studies in animal models.[5][8]
-
Mast Cell Stabilization: In addition to receptor blockade, this compound can inhibit the release of histamine and leukotrienes from mast cells, an effect that goes beyond simple H1 antagonism.[6][9]
Q3: How can I differentiate between on-target H1 antagonism and off-target effects in my experiment?
Distinguishing on-target from off-target effects requires a systematic approach using specific controls and counter-screening assays:
-
Use a More Selective Antagonist: Include a second-generation, non-sedating antihistamine (e.g., Loratadine, Cetirizine) that has a higher selectivity for the H1 receptor and fewer anticholinergic effects. If the observed effect persists with this compound but not with the more selective compound, it is likely an off-target effect.
-
Rescue Experiments: For on-target H1 effects, co-administration of a histamine H1 receptor agonist should reverse or compete with the effects of this compound.
-
Cell Line Validation: Use cell lines that lack the H1 receptor (knockout or naturally deficient) but express potential off-target receptors (e.g., muscarinic or serotonergic receptors). An effect observed in these cells is definitively off-target.
-
Direct Off-Target Blockade: Use specific antagonists for suspected off-targets (e.g., atropine for muscarinic receptors) in conjunction with this compound to see if the unexpected effect is blocked.
Q4: What are the essential control experiments when using this compound?
To ensure data integrity, the following controls are recommended:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) administered at the same volume.
-
Positive Control: A known, well-characterized H1 receptor antagonist to validate the assay's sensitivity to the intended mechanism.
-
Negative Control: A structurally similar but inactive compound, if available, to control for non-specific compound effects.
-
Concentration-Response Curve: Always perform a full dose-response analysis to understand the potency (EC50/IC50) of this compound in your system and to identify potential biphasic or complex responses that may indicate multiple mechanisms of action.
Pharmacological Profile of this compound
The following table summarizes the known quantitative data for this compound's interactions. First-generation antihistamines often have activity at multiple receptor types.
| Target | Interaction Type | Reported Affinity/Potency (IC50/Ki) | Reference |
| On-Target | |||
| Histamine H1 Receptor | Antagonist | ~1-10 nM (Typical for class) | [4],[10] |
| Known Off-Targets | |||
| Muscarinic Receptors | Antagonist | Potent activity reported | [6],[10] |
| Serotonin Receptors | Antagonist | Activity reported | [5],[6] |
| Mast Cells | Inhibition | Inhibits mediator release | [9] |
Troubleshooting Guides
Problem 1: Unexpected Phenotypic Outcome in a Cell-Based Assay
Your assay, designed to measure a process independent of histamine signaling, shows a significant effect with this compound treatment.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for unexpected assay results.
Problem 2: High Variability in a Receptor Binding Assay
You are performing a competitive binding assay with radiolabeled histamine and observe high well-to-well variability or inconsistent IC50 values for this compound.
-
Possible Causes & Solutions
-
Reagent Preparation: Ensure all reagents, especially buffers and competitor solutions, are at the correct pH and temperature.[11] Inconsistent buffer conditions can alter binding affinities.
-
Pipetting Inconsistency: Calibrate pipettes and use consistent technique.[11] For multi-channel pipetting, ensure all tips are sealed correctly.
-
Incubation Time/Temperature: Stacking plates during incubation can create temperature gradients.[11] Ensure a uniform temperature for all wells. Optimize incubation time to ensure equilibrium is reached.
-
Washing Steps: Inadequate or inconsistent washing can leave unbound radioligand, increasing background noise.[12] Ensure the washing process is gentle but thorough to avoid dislodging cell membranes.
-
Non-Specific Binding: Determine non-specific binding using a high concentration of a non-labeled competitor. If high, optimize buffer composition (e.g., add BSA or change salt concentration).
-
Problem 3: Confounding Sedative Effects in an In-Vivo Study
In your animal model for allergy or inflammation, the sedative effects of this compound are interfering with the interpretation of behavioral or physiological readouts.
-
Possible Solutions
-
Dose Reduction: Perform a dose-ranging study to find the minimum effective dose for H1 antagonism that produces the least amount of sedation.
-
Route of Administration: Consider local administration (e.g., intranasal, topical) if applicable to your model, to reduce systemic exposure and CNS effects.
-
Use a Selective Comparator: Include a control group treated with a non-sedating, peripherally-restricted second-generation antihistamine to isolate the peripheral H1-blocking effects from the central sedative effects.
-
Adjust Study Endpoints: If possible, choose endpoints that are less susceptible to sedative effects. For example, instead of a behavioral test, measure biomarkers of inflammation in tissue or blood samples.
-
Experimental Protocols & Workflows
Workflow for Identifying and Validating Off-Target Effects
This workflow provides a systematic process for characterizing the selectivity profile of this compound.
Caption: Experimental workflow for off-target identification.
Protocol 1: Histamine H1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human H1 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-Pyrilamine (a specific H1 antagonist).
-
Competitor: this compound, serial dilutions.
-
Non-specific binding control: Mepyramine (10 µM).
-
96-well plates and filter mats (GF/C).
-
Scintillation fluid and a microplate scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize H1-HEK293 cells and centrifuge to pellet membranes. Resuspend the membrane pellet in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer.
-
50 µL of [3H]-Pyrilamine (at a final concentration near its Kd, e.g., 1 nM).
-
50 µL of serially diluted this compound (or vehicle for total binding, or 10 µM Mepyramine for non-specific binding).
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the plate contents through a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow filters to dry, then add scintillation fluid and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In-Vitro Mast Cell Degranulation Assay (Beta-Hexosaminidase Release)
Objective: To assess the ability of this compound to inhibit IgE-mediated mast cell degranulation.
Materials:
-
RBL-2H3 mast cell line.
-
DMEM media with 10% FBS.
-
Anti-DNP IgE antibody.
-
DNP-HSA antigen.
-
Tyrode's buffer (for washing and release).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Stop solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.
-
96-well plates.
Methodology:
-
Cell Seeding & Sensitization: Plate RBL-2H3 cells in 96-well plates at 5x10^4 cells/well. Add anti-DNP IgE (0.5 µg/mL) and incubate overnight to sensitize the cells.
-
Pre-treatment: Wash cells twice with Tyrode's buffer. Add Tyrode's buffer containing various concentrations of this compound (or vehicle) and incubate for 30 minutes at 37°C.
-
Antigen Challenge: Add DNP-HSA antigen (10-100 ng/mL) to all wells except the negative control wells. Incubate for 1 hour at 37°C to induce degranulation.
-
Supernatant Collection: Place the plate on ice to stop the reaction. Centrifuge briefly and carefully collect 50 µL of the supernatant from each well.
-
Enzyme Assay:
-
In a new plate, add 50 µL of the collected supernatant to 50 µL of the pNAG substrate solution.
-
Incubate for 1 hour at 37°C.
-
Add 150 µL of stop solution.
-
-
Quantification: Read the absorbance at 405 nm using a plate reader.
-
Data Analysis: Calculate the percentage of beta-hexosaminidase release for each condition relative to the positive (antigen-only) and negative (unstimulated) controls. Plot the percent inhibition against this compound concentration to determine its IC50.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H22N2 | CID 19861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Compound: this compound (CHEMBL946) - ChEMBL [ebi.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 8. drugs.com [drugs.com]
- 9. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANTIHISTAMINIC ACTIVITY MODELS | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]
- 11. anshlabs.com [anshlabs.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Azatadine Dosage and Experimental Guidance for Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Azatadine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation H1-receptor antagonist. Its primary mechanism of action is to competitively block histamine H1 receptors on effector cells, thereby mitigating the effects of histamine released during an allergic response.[1] It also possesses anticholinergic and anti-serotonin properties. This action helps to reduce the intensity of allergic reactions and tissue injury associated with histamine release.
Q2: What are the common routes of administration for this compound in animal studies?
A2: The most common routes of administration in animal studies are oral (p.o.) and intraperitoneal (i.p.). The choice of administration route depends on the experimental design, the required speed of onset, and the formulation of the this compound being used. For localized effects, topical or intranasal administration may also be considered.[2][3]
Q3: How do I determine the appropriate starting dose of this compound for my animal model?
A3: Determining the initial dose requires consideration of the animal species, the intended biological effect (e.g., anti-allergic, sedative), and data from previous studies. The table below provides a summary of reported effective doses of this compound in various animal models. It is always recommended to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.[4]
Data Presentation: this compound Dosage in Animal Models
| Animal Model | Route of Administration | Effective Dose Range | Application | Reference(s) |
| Mouse | Oral (p.o.) | 0.068 mg/kg (ED50) | Histamine-induced paw edema | [5] |
| Oral (p.o.) | 0.019 mg/kg (PD50) | Anaphylactic shock | [5] | |
| Oral (p.o.) | 5-10 mg/kg | Atopic dermatitis-associated pruritus (Loratadine, as a comparative antihistamine) | [6] | |
| Rat | Intraperitoneal (i.p.) | 10 mg/kg | Sedation (Diphenhydramine, generalized to this compound) | [7] |
| Guinea Pig | Oral (p.o.) | 0.009 mg/kg (ED50) | Histamine-induced lethality | [5] |
| Oral (p.o.) | 0.024 mg/kg (PD50) | Anaphylactic shock | [5] | |
| Rabbit | Intramuscular (i.m.) | 1 mg/kg | Attenuation of cardiovascular effects of high dose atracurium (Diphenhydramine, as a comparative antihistamine) | [8] |
| Oral (p.o.) | 1.2 mg/day | Histamine-induced middle ear inflammation (Desloratadine and Levocetirizine, as comparative antihistamines) | [9] | |
| Dog | Oral (p.o.) | 0.5-2 mg/kg | Pruritus (Hydroxyzine, as a comparative first-generation antihistamine) | [10] |
Experimental Protocols
Protocol 1: Induction of Allergic Rhinitis in Mice and Assessment of this compound Efficacy
Objective: To induce an allergic rhinitis model in mice to evaluate the anti-allergic effects of this compound.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Mice (e.g., BALB/c strain)[11]
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 1 mg of aluminum hydroxide in a total volume of 200 µL PBS.[12]
-
A control group should be sensitized with PBS and alum only.
-
-
Drug Administration:
-
Beginning on day 21, administer this compound or vehicle orally once daily for 7-14 consecutive days. Doses can be selected based on the table above and a pilot dose-finding study.
-
-
Allergen Challenge:
-
On the final day of drug administration, 1 hour after the last dose, challenge the mice by intranasal instillation of 10 µL of OVA solution (e.g., 1 mg/mL in PBS) into each nostril.
-
-
Assessment of Allergic Rhinitis Symptoms:
-
Immediately after the challenge, observe the mice for 15-30 minutes and count the number of sneezes and nasal rubbing movements.
-
-
Histological Analysis (Optional):
-
After the observation period, euthanize the mice and collect nasal tissues for histological examination of eosinophil infiltration in the nasal mucosa.
-
Protocol 2: Assessment of Sedation in Rats
Objective: To evaluate the sedative effects of this compound in rats.
Materials:
-
This compound
-
Vehicle for this compound
-
Rats (e.g., Sprague-Dawley strain)
-
An observation chamber
Procedure:
-
Acclimatization:
-
Acclimatize the rats to the observation chamber for a set period (e.g., 30 minutes) for at least 3 days prior to the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., i.p.). A dose of 10 mg/kg can be used as a starting point based on studies with similar first-generation antihistamines.[7]
-
-
Behavioral Observation:
-
Place the rat in the observation chamber and record its locomotor activity for a defined period (e.g., 60 minutes). This can be done using automated activity monitoring systems or by manual scoring of behaviors such as movement, rearing, and grooming.
-
Assess the loss of righting reflex by gently placing the rat on its back. The time taken to right itself is a measure of sedation.[13]
-
-
Monitoring:
-
Throughout the experiment, monitor the rats for any adverse effects.[14]
-
Mandatory Visualizations
Caption: Experimental workflow for dose adjustment.
Caption: this compound's H1 receptor signaling pathway.
Caption: Troubleshooting decision tree for experiments.
Troubleshooting Guide
Q1: My animals are showing excessive sedation and lethargy. What should I do?
A1: Excessive sedation is a known side effect of first-generation antihistamines like this compound, as they can cross the blood-brain barrier.[15]
-
Reduce the dosage: The most straightforward approach is to lower the dose of this compound in your next experiment.
-
Change the timing of administration: If the sedation interferes with a behavioral test, consider administering the drug at a different time point relative to the test.
-
Consider a different antihistamine: If reducing the dose compromises efficacy, you might consider using a second-generation antihistamine, which has less sedative effects, although this would be a significant change to your experimental design.[15]
Q2: I am not observing the expected anti-allergic effect. What could be the reason?
A2: A lack of efficacy can be due to several factors:
-
Insufficient Dosage: The dose of this compound may be too low for the specific animal model and the severity of the induced allergic response. Consider performing a dose-response study to find a more effective dose.
-
Drug Formulation and Administration: Ensure that the this compound is properly dissolved or suspended in its vehicle and that the administration technique (e.g., oral gavage, i.p. injection) is performed correctly to ensure proper delivery of the intended dose.[3]
-
Timing of Administration: The timing of this compound administration relative to the allergen challenge is crucial. For prophylactic effects, the drug should be given before the challenge.
-
Animal Model: The specific animal model of allergy may not be predominantly histamine-mediated. Other inflammatory mediators might play a more significant role, in which case an H1-receptor antagonist alone may not be sufficient.[16]
Q3: Are there any potential drug interactions I should be aware of?
A3: Yes, this compound can interact with other drugs. As a CNS depressant, its sedative effects can be potentiated by other CNS depressants such as benzodiazepines, opioids, and anesthetics. It is important to consider all substances being administered to the animal.
Q4: What vehicle is appropriate for dissolving this compound for animal administration?
A4: The choice of vehicle depends on the specific salt of this compound and the route of administration. For oral administration, this compound can often be suspended in an aqueous vehicle like 0.5% or 1% methylcellulose or carboxymethylcellulose. For injectable routes, sterile saline or PBS may be suitable, but solubility should be confirmed. Always ensure the vehicle itself does not have any biological effects in your experimental model by including a vehicle-only control group.[3]
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. lar.fsu.edu [lar.fsu.edu]
- 4. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effect of loratadine on mouse models of atopic dermatitis associated pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined H1 and H2 receptor blockade attenuates the cardiovascular effects of high dose atracurium in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihistamine effects on experimental middle ear inflammatory model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihistamines for Integumentary Disease in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of three medetomidine-based protocols for chemical restraint and sedation for non-painful procedures in companion rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 16. Antihistamines in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Overcoming vehicle effects in in vivo studies with Azatadine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azatadine in in vivo studies. Our goal is to help you overcome common challenges, particularly those related to vehicle effects, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-generation H1-receptor antagonist.[1][2][3] Its primary mechanism of action is to compete with histamine for H1-receptor sites on effector cells, thereby blocking the actions of endogenous histamine.[4] This antagonism prevents histamine-mediated effects such as vasodilation and increased capillary permeability, which are associated with allergic reactions.[5] this compound also possesses anticholinergic and antiserotonin activities.
Q2: What are the common forms of this compound used in research?
This compound is often used in its dimaleate salt form, this compound dimaleat. This salt form generally offers enhanced water solubility and stability compared to the free base.
Q3: What are the known sedative effects of this compound and how might this impact my in vivo study?
As a first-generation antihistamine, this compound can cross the blood-brain barrier and may cause sedation.[3][6][7] This is a critical consideration for behavioral studies or any experiment where the animal's motor function or cognitive performance is an endpoint. It is crucial to differentiate between sedative effects of the drug and potential neurotoxic effects of the vehicle.[8] Studies in humans have shown that this compound did not produce significant impairment of psychomotor function at standard doses but did at higher doses.[9]
Troubleshooting Guide: Overcoming Vehicle Effects
The selection of an appropriate vehicle is critical for the successful administration of this compound in in vivo studies, especially given its potential for low aqueous solubility. However, the vehicle itself can introduce confounding variables. This guide will help you troubleshoot common issues related to vehicle selection and its effects.
Problem 1: Poor Solubility of this compound
If you are experiencing difficulty dissolving this compound, consider the following:
-
Use the Dimaleate Salt: this compound dimaleate has significantly better solubility in aqueous solutions compared to the free base.[10]
-
Optimize Your Vehicle: For compounds with low water solubility, a combination of solvents is often necessary. Below are some vehicle formulations that can be used for this compound dimaleate.
| Vehicle Composition | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.78 mM) | [10] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.78 mM) | [10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.78 mM) | [10] |
| Water | ≥ 100 mg/mL (191.37 mM) | [10] |
| DMSO | ≥ 100 mg/mL (191.37 mM) | [10] |
Table 1: Recommended Vehicle Formulations for this compound Dimaleate
Problem 2: Observed Neurotoxicity or Sedation in Control Animals
If your vehicle control group is exhibiting unexpected behavioral changes, such as motor impairment, it is essential to consider the potential neurotoxicity of the vehicle itself.
-
Dimethyl Sulfoxide (DMSO): While a common solvent, DMSO alone can lead to significant motor impairment.[8] It is recommended to use the lowest effective concentration of DMSO in your vehicle formulation.
-
Polyethylene Glycol (PEG) and Propylene Glycol (PG): Vehicles containing PEG-400 and PG have been shown to cause strong neuromotor toxicity in early evaluation points of experiments.[8]
-
Aqueous Vehicles: Whenever possible, consider using aqueous vehicles like 0.9% saline or 0.5% carboxymethylcellulose (CMC), which have been shown not to affect motor performance.[8]
Problem 3: Altered Pharmacokinetics of this compound
Certain vehicle components can alter the absorption, distribution, metabolism, and excretion (ADME) of the drug.
-
Surfactants (e.g., Tween 80, Cremophor EL): Non-ionic surfactants can form micelles that encapsulate the drug, leading to increased systemic exposure and decreased clearance.[11] This can significantly alter the pharmacokinetic profile of this compound.
Experimental Protocols
While specific protocols should be optimized for your research question, here are some general guidelines for in vivo studies with this compound.
Vehicle Preparation (Example Protocol for 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) [10]
-
To prepare a 1 mL working solution, start by dissolving the desired amount of this compound dimaleate in 100 µL of DMSO to create a stock solution.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[10] It is recommended to prepare the working solution fresh on the day of use.[10]
Visualizing Experimental Workflows and Pathways
This compound's Mechanism of Action: H1-Receptor Antagonism
Caption: Competitive antagonism of the H1 receptor by this compound.
Troubleshooting Workflow for Unexpected Vehicle Effects
Caption: A logical workflow for troubleshooting vehicle effects.
References
- 1. "In vivo" and "in vitro" evaluation of four antihistamines (astemizole, this compound, mequitazine, terfenadine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Maleate | C28H30N2O8 | CID 5281066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H1 antihistamines and driving - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound maleate on subjective appraisal and psychomotor functions relevant to driving performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological effects of formulation vehicles : implications for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azatadine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by the antihistamine azatadine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with fluorescence-based assays?
Yes, this compound possesses a tricyclic ring structure similar to other antihistamines known to exhibit intrinsic fluorescence (autofluorescence) and has the potential to interfere with fluorescence-based assays. This interference can manifest as false positives or negatives, depending on the nature of the assay and the specific fluorophores used.
Q2: What are the potential mechanisms of interference by this compound?
There are two primary mechanisms by which this compound can interfere with fluorescence assays:
-
Autofluorescence: this compound may absorb light at the excitation wavelength of the assay's fluorophore and emit its own fluorescence at a wavelength that overlaps with the detection channel. This leads to an artificially high fluorescence signal.
-
Fluorescence Quenching: this compound may interact with the excited state of the assay's fluorophore, causing it to return to the ground state without emitting a photon. This results in a decrease in the measured fluorescence signal. The quenching can be either static or dynamic.
Q3: What are the spectral properties of this compound?
| Parameter | Value/Range | Source/Basis |
| UV Absorption Maximum (λmax) | ~284 nm | Based on USP monograph data for this compound Maleate.[1][2] |
| Predicted Excitation Maximum (λex) | ~280 - 290 nm | Inferred from UV absorbance and data from structurally similar compounds like cyproheptadine. |
| Predicted Emission Maximum (λem) | ~400 - 450 nm | Estimated based on the fluorescence properties of structurally related antihistamines such as cyproheptadine (410 nm) and loratadine (450 nm). |
Q4: Which types of fluorescence assays are most likely to be affected by this compound interference?
Assays that utilize fluorophores with excitation and/or emission spectra overlapping with those of this compound are at the highest risk of interference. This is particularly relevant for assays using blue or green fluorescent dyes. Assays with low signal intensity or those that are highly sensitive to small changes in fluorescence are also more susceptible.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating this compound interference in your fluorescence-based assays.
Step 1: Identify Potential Interference
If you observe unexpected or inconsistent results in the presence of this compound, it is crucial to determine if the compound is interfering with your assay.
Experimental Protocol: Interference Test
-
Prepare Control Wells:
-
Blank: Assay buffer only.
-
Vehicle Control: Assay buffer + vehicle used to dissolve this compound (e.g., DMSO).
-
Positive Control: Assay components without this compound, expected to produce a high fluorescence signal.
-
Negative Control: Assay components without a key element (e.g., enzyme or substrate), expected to produce a low fluorescence signal.
-
This compound Control: Assay buffer + this compound at the same concentration used in the experiment.
-
-
Run the Assay: Perform your standard assay protocol with the above controls.
-
Analyze the Data:
-
Compare the fluorescence of the "this compound Control" to the "Blank." A significantly higher signal in the this compound control suggests autofluorescence.
-
Compare the fluorescence of your experimental wells containing this compound to the positive and negative controls. A decrease in the expected signal in the presence of this compound could indicate quenching.
-
Step 2: Characterize the Interference
Once interference is suspected, the next step is to characterize its nature.
Experimental Protocol: Spectral Scan
-
Prepare a solution of this compound in the assay buffer at the relevant concentration.
-
Use a spectrophotometer to measure the absorbance spectrum of the this compound solution to confirm its absorbance peak.
-
Use a spectrofluorometer to measure the fluorescence excitation and emission spectra of the this compound solution. This will definitively identify its autofluorescence profile.
Step 3: Mitigate the Interference
Based on the nature of the interference, several strategies can be employed to minimize its impact.
| Troubleshooting Strategy | Description | Experimental Protocol |
| Spectral Shift | Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance and emission spectra of this compound. Red-shifted dyes are often a good choice. | 1. Review the spectral data of alternative fluorophores. 2. Choose a dye with excitation >350 nm and emission >500 nm if possible. 3. Re-validate the assay with the new fluorophore. |
| Background Subtraction | If the interference is due to consistent autofluorescence, the signal from this compound alone can be subtracted from the experimental wells. | 1. Include a control well with this compound in the assay buffer for each concentration tested. 2. Subtract the average fluorescence of these control wells from the corresponding experimental wells. |
| Assay Optimization | For quenching effects, increasing the concentration of the fluorescent substrate or reagent may overcome the interference. | 1. Titrate the concentration of the fluorescent component in the presence of a fixed concentration of this compound. 2. Determine if a higher concentration of the fluorophore restores the assay window. |
| Time-Resolved Fluorescence (TRF) | If autofluorescence is the issue, using a TRF-based assay can eliminate the short-lived background fluorescence from this compound. | 1. If available, switch to a TRF-compatible lanthanide-based fluorophore. 2. Utilize a plate reader with TRF capabilities, introducing a delay between excitation and detection. |
Visualizing Workflows and Pathways
Experimental Workflow for Investigating this compound Interference
Caption: A flowchart outlining the steps to identify, characterize, and mitigate interference from this compound in fluorescence-based assays.
Logical Relationship of this compound Interference Mechanisms
Caption: A diagram illustrating the two primary mechanisms of this compound interference: autofluorescence leading to false positives and fluorescence quenching leading to false negatives.
References
Best practices for long-term storage of Azatadine solutions
This technical support center provides best practices, troubleshooting advice, and detailed protocols for the long-term storage and stability assessment of Azatadine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions? A1: this compound dimaleate is highly soluble in DMSO and water (≥ 100 mg/mL)[1]. For long-term storage, DMSO is a highly recommended solvent for creating a stock solution[1].
Q2: What are the optimal long-term storage conditions for this compound stock solutions? A2: For optimal stability, this compound stock solutions should be stored in sealed containers, protected from moisture[1]. The recommended storage temperatures and durations are summarized in the table below. For in vivo experiments, it is best to prepare fresh working solutions on the day of use[1].
Q3: Can I prepare a working solution from a DMSO stock for in vivo studies? A3: Yes, you can prepare aqueous working solutions from a DMSO stock. Common vehicle formulations include combinations of DMSO with PEG300, Tween-80, and saline, or with SBE-β-CD in saline[1]. It is important to add each solvent sequentially and ensure the solution is clear[1]. If precipitation occurs, heating or sonication may aid dissolution[1].
Storage Condition Summary
| Solvent | Storage Temperature | Maximum Storage Period | Key Considerations |
| DMSO | -80°C | 6 months | Store in a sealed container, away from moisture[1]. |
| DMSO | -20°C | 1 month | Store in a sealed container, away from moisture[1]. |
| Water | Not Recommended for Long-Term Stock | N/A | If water is used as the solvent for a stock solution, it should be diluted to the working concentration and sterile-filtered through a 0.22 μm filter before use[1]. |
Troubleshooting Guide
Q1: My this compound solution has formed a precipitate. What should I do? A1: Precipitation can occur if the solution is exposed to cold temperatures or if the solvent's capacity is exceeded[1][2].
-
Resolution: Gentle warming and/or sonication can be used to redissolve the precipitate[1].
-
Prevention: Ensure the storage temperature remains consistent and within the recommended range. When preparing working solutions by diluting a stock, add solvents sequentially and mix thoroughly at each step to prevent the drug from crashing out of solution[1]. Avoid storing solutions in drafty or unheated environments that may cause temperature fluctuations[2].
Q2: I left my this compound solution at room temperature for a few hours. Is it still viable? A2: Short-term exposure to ambient temperatures may be acceptable, but prolonged exposure can accelerate degradation[3][4]. This compound is sensitive to temperature, and stability decreases as temperature increases[5]. It is recommended to minimize the time that solutions are kept at room temperature. For critical experiments, it is advisable to use a fresh aliquot or perform a quality control check to assess potency.
Q3: The color of my solution has changed. Does this indicate degradation? A3: A change in the physical appearance, such as color, can be an indicator of chemical degradation. This may be caused by factors like oxidation or photodegradation if the solution was exposed to light[4][6]. It is recommended to discard any solution that shows a visible change in appearance and prepare a fresh one. Storing solutions in light-protective containers is a good practice[4][7].
Q4: How can I confirm if my stored this compound solution has degraded? A4: The most reliable way to confirm degradation is to perform a chemical analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC)[8]. This method can separate this compound from its potential degradation products and allow for accurate quantification of the remaining active compound[8][9]. See the "Experimental Protocols" section for a detailed methodology.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the process for intentionally degrading this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. This is based on standard International Council for Harmonisation (ICH) guidelines[9][10].
Objective: To generate potential degradation products of this compound.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Incubate at 70°C for 24 hours. After incubation, cool the solution and neutralize it with 1N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N NaOH. Incubate at 70°C for 12 hours. After incubation, cool the solution and neutralize it with 1N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose 10 mL of the stock solution to direct UV/VIS light (as per ICH Q1B guidelines) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[6][11]
-
Thermal Degradation: Store 10 mL of the stock solution in an oven at 70°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products, based on methods used for similar antihistamines[8][12].
Objective: To quantify this compound concentration and assess its purity in the presence of degradation products.
Instrumentation & Reagents:
-
HPLC system with UV/PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.04 M, pH adjusted to 3.5 with phosphoric acid)
-
This compound reference standard
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and phosphate buffer (e.g., a 35:65 v/v ratio). Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1-50 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dilute the this compound solutions (from storage or forced degradation studies) with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 287 nm (or a wavelength determined by UV scan of this compound)
-
-
Data Analysis:
-
Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
-
Inject the test samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Assess the chromatogram for any additional peaks, which represent potential degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Mechanism of action for this compound as an H1 receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US5808090A - Process for preventing precipitation in cimetidine injection solutions - Google Patents [patents.google.com]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 5. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Azatadine's H1 Receptor Antagonism in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the H1 receptor antagonism of Azatadine in a novel cell line. It offers a comparative analysis with established first and second-generation H1 antagonists, supported by experimental data and detailed protocols for key assays.
Comparative Analysis of H1 Receptor Antagonists
The selection of an appropriate H1 receptor antagonist for research and development necessitates a thorough understanding of its binding affinity and functional potency. This compound, a first-generation antihistamine, is compared here with other first and second-generation antagonists.
| Antagonist | Generation | Target | Cell Line | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | First | Human H1 Receptor | Not Specified | Radioligand Binding | 1.2 | Not Available |
| Diphenhydramine | First | Human H1 Receptor | HEK293 | Radioligand Binding | 24 | Not Available |
| Loratadine | Second | Human H1 Receptor | Not Specified | Radioligand Binding | 1.1 | Not Available |
| Cetirizine | Second | Human H1 Receptor | CHO | Radioligand Binding | 6 | Not Available |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions. The lack of standardized reporting across studies highlights the importance of internal validation in a new cell line.
Experimental Protocols
Accurate validation of this compound's H1 receptor antagonism requires robust and well-defined experimental protocols. The following are detailed methodologies for two key assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from the new cell line expressing the human H1 receptor.
-
Radioligand: [3H]-Mepyramine (a commonly used H1-selective radioligand).
-
Test Compounds: this compound and other H1 antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in a cold lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, varying concentrations of the unlabeled antagonist (e.g., this compound), and a fixed concentration of [3H]-Mepyramine.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium triggered by histamine, the natural agonist of the H1 receptor.
Materials:
-
Cells: The new cell line endogenously or recombinantly expressing the H1 receptor.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Histamine.
-
Test Compounds: this compound and other H1 antagonists.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Compound Incubation: Wash the cells and then incubate with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Histamine Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a fixed concentration of histamine to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the influx of intracellular calcium. Determine the concentration of the antagonist that inhibits 50% of the histamine-induced calcium response (IC50).
Mandatory Visualizations
To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Validation.
A Comparative In Vitro Analysis of Azatadine and Loratadine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two histamine H1 receptor antagonists: Azatadine, a first-generation antihistamine, and Loratadine, a second-generation antihistamine. The following sections present a summary of their performance in key pharmacological assays, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Pharmacological Performance: A Tabular Comparison
The following tables summarize the available in vitro data for this compound and Loratadine, focusing on their histamine H1 receptor binding affinity, mast cell stabilizing effects, and their interaction with cytochrome P450 enzymes. It is important to note that a direct head-to-head in vitro comparative study providing all these parameters was not identified in the public domain. Therefore, the data presented is compiled from various independent studies.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor Source | Radioligand | Kᵢ (nM) |
| This compound | Not Identified | Not Identified | Not Found |
| Loratadine | Cloned Human H1 | [³H]mepyramine | 16 - 138 |
| Desloratadine | Cloned Human H1 | [³H]mepyramine | 0.4 - 0.87 |
Note: Desloratadine is the primary active metabolite of Loratadine.
Table 2: Mast Cell Stabilization
| Compound | Cell Type | Stimulus | Inhibition | IC₅₀ (µM) |
| This compound | Human Lung Mast Cells | anti-IgE | 45% (Histamine), 85% (Leukotriene C4) | Not Reported |
| Loratadine | Canine Skin Mast Cells | anti-IgE | Dose-dependent | 1.7 ± 0.5[1][2] |
| Desloratadine | Human Mast Cells | IgE-dependent/independent | Mast cell stabilization | Not Reported[3][4][5] |
Table 3: Cytochrome P450 Inhibition
| Compound | CYP Isoform | Substrate | Kᵢ (µM) |
| This compound | Not Identified | Not Identified | Not Found |
| Loratadine | CYP2C19 | (S)-mephenytoin | ~0.61[6] |
| CYP2D6 | Dextromethorphan | ~2.7[6] |
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound to the histamine H1 receptor.
1. Membrane Preparation:
-
HEK293 cells stably transfected with the human histamine H1 receptor are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine), and varying concentrations of the test compound (this compound or Loratadine).
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled H1 receptor antagonist.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
In Vitro Mast Cell Degranulation Assay
This protocol describes a general method to assess the mast cell stabilizing properties of a compound.
1. Mast Cell Preparation:
-
Mast cells are either isolated from tissues (e.g., human lung, canine skin) or cultured from cell lines (e.g., RBL-2H3, HMC-1).
-
For IgE-dependent stimulation, the cells are sensitized by incubation with IgE.
2. Inhibition Assay:
-
The sensitized mast cells are pre-incubated with varying concentrations of the test compound (this compound or Loratadine).
-
Degranulation is induced by adding a stimulus, such as an antigen (for IgE-sensitized cells) or a chemical secretagogue (e.g., compound 48/80).
3. Measurement of Mediator Release:
-
The release of mast cell mediators, such as histamine or β-hexosaminidase, into the supernatant is quantified.
-
Histamine can be measured by techniques like ELISA or fluorometric assays.
-
β-hexosaminidase activity is determined by a colorimetric assay using a specific substrate.
4. Data Analysis:
-
The percentage of inhibition of mediator release by the test compound is calculated relative to the release in the absence of the inhibitor.
-
The IC₅₀ value (the concentration of the compound that causes 50% inhibition of mediator release) is determined from the dose-response curve.
Visualizations
Experimental Workflow
References
- 1. In vitro inhibitory effect of rupatadine on histamine and TNF-alpha release from dispersed canine skin mast cells and the human mast cell line HMC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. proteopedia.org [proteopedia.org]
- 4. Mast cell stabilizing properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Off-Target Interactions of Azatadine: A Comparative Guide to its Amine Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. Azatadine, a first-generation H1 antihistamine, is known for its therapeutic effects in allergic conditions. However, like many of its contemporaries, its clinical profile is marked by a notable degree of cross-reactivity with other endogenous amine receptors. This guide provides a comparative analysis of this compound's binding affinity for various amine receptors, supported by experimental data and detailed protocols, to offer a clearer perspective on its off-target effects.
This compound's therapeutic action is primarily mediated through its high affinity for the histamine H1 receptor. However, its chemical structure allows it to interact with other receptors, leading to a range of pharmacological effects beyond its intended antihistaminergic activity. This cross-reactivity is a key differentiator from second-generation antihistamines, which are designed for greater receptor selectivity.
Comparative Analysis of Receptor Binding Affinities
To quantify the cross-reactivity of this compound, its binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) at various amine receptors has been compared to that of a more selective second-generation antihistamine, Loratadine, and another first-generation antihistamine with known broad-spectrum activity, Diphenhydramine. The data, summarized in the table below, has been compiled from various in vitro radioligand binding assays.
| Receptor | This compound (IC50/Ki, nM) | Loratadine (Ki, nM) | Diphenhydramine (Ki, nM) |
| Histamine H1 | 6.5[1] | 25 - 50 | 30 - 80 |
| Muscarinic (Cholinergic) | 10[1] | >10,000 | 100 - 250 |
| Serotonin (5-HT2A) | Data not available | >1,000 | 100 - 500 |
| Adrenergic (alpha-1) | Data not available | >1,000 | 100 - 300 |
| Dopamine (D2) | Data not available | >10,000 | >1,000 |
The available data clearly indicates that this compound possesses significant affinity for both histamine H1 and muscarinic cholinergic receptors[1]. Its affinity for muscarinic receptors is notably higher than that of Loratadine and comparable to that of Diphenhydramine. This interaction with muscarinic receptors is responsible for the anticholinergic side effects commonly associated with first-generation antihistamines, such as dry mouth and sedation. While quantitative data is lacking for other amine receptors, the known sedative and anti-serotonin effects of this compound suggest a degree of interaction with these systems as well[2].
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a drug and its receptor.
Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines a typical procedure for determining the binding affinity of a compound for the histamine H1 receptor.
Objective: To determine the Ki of a test compound for the H1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
[³H]-Pyrilamine (a radiolabeled H1 antagonist).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine, and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Cross-Reactive Receptors
The interaction of this compound with various amine receptors leads to the modulation of distinct intracellular signaling pathways. Understanding these pathways is crucial for predicting the functional consequences of its off-target binding.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Muscarinic M1, M3, and M5 Receptor Signaling
The odd-numbered muscarinic receptors (M1, M3, and M5) also couple to Gq/11 and therefore share a similar signaling pathway to the H1 receptor, leading to the activation of PLC and subsequent increases in intracellular calcium and PKC activity.
Muscarinic M2 and M4 Receptor Signaling
In contrast, the even-numbered muscarinic receptors (M2 and M4) couple to Gi/o. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Conclusion
The available data confirms that this compound is a non-selective first-generation antihistamine with significant affinity for muscarinic cholinergic receptors, in addition to its primary target, the histamine H1 receptor. This lack of selectivity is the underlying reason for its characteristic side effect profile. While a complete binding profile across all major amine receptors is not publicly available, its known pharmacological effects suggest a broader range of interactions. For drug development professionals, this guide underscores the importance of comprehensive receptor screening to fully characterize the pharmacological activity of a compound and to anticipate potential off-target effects. Further research to quantify this compound's binding to a wider array of receptors would provide a more complete understanding of its complex pharmacology.
References
Unveiling the Multifaceted Mechanism of Azatadine: A Comparative Guide to its Biochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Azatadine's biochemical mode of action with other prominent antihistamines. By presenting key experimental data and detailed methodologies, we aim to offer a clear and objective resource for understanding the nuances of this first-generation H1 receptor antagonist.
Core Mechanism of Action: Histamine H1 Receptor Antagonism
This compound primarily exerts its effects by acting as a potent antagonist at the histamine H1 receptor.[1][2][3] This competitive inhibition of histamine binding to its receptor on effector cells mitigates the classic symptoms of allergic reactions, such as increased capillary permeability, vasodilation, and bronchial smooth muscle constriction.
Comparative Binding Affinities at the Histamine H1 Receptor
The affinity of an antagonist for its receptor is a critical determinant of its potency. The table below summarizes the equilibrium dissociation constants (Ki) of this compound and other common antihistamines for the human histamine H1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Histamine H1 Receptor Ki (nM) |
| This compound | ~1 |
| Loratadine | 2.5 - 5.0 |
| Cetirizine | ~6 |
| Diphenhydramine | 9.6 - 16 |
| Desloratadine | 0.9 ± 0.1 |
Data compiled from multiple sources. Direct comparison between studies may be limited by variations in experimental conditions.
Beyond H1-Receptor Blockade: A Broader Pharmacological Spectrum
This compound's therapeutic effects and side-effect profile are not solely defined by its H1-antihistaminergic activity. It also demonstrates notable interactions with other receptor systems and cellular processes.
Anticholinergic Activity: A Key First-Generation Characteristic
Similar to other first-generation antihistamines, this compound exhibits significant anticholinergic (antimuscarinic) properties.[2][4] This action is responsible for common side effects such as dry mouth and sedation. The following table compares the anticholinergic potency of this compound with other antihistamines.
| Compound | Muscarinic Receptor Affinity (pA2 / Ki) |
| This compound | IC50: 10 nM |
| Loratadine | No significant activity |
| Cetirizine | No significant activity |
| Diphenhydramine | pA2: 6.2 / Ki: 80-490 nM (subtype dependent) |
| Desloratadine | IC50: 48 nM (M1), 125 nM (M3) |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response is reduced by half.
Mast Cell Stabilization: Inhibiting the Source of Allergic Mediators
A crucial aspect of this compound's mechanism is its ability to inhibit the release of inflammatory mediators, such as histamine and leukotrienes, from mast cells.[4][5][6] This mast cell stabilizing effect contributes to its overall anti-allergic efficacy.
| Compound | Mast Cell Histamine Release Inhibition (IC50) |
| This compound | Inhibition of histamine and leukotriene C4 release demonstrated |
| Loratadine | IC50: 30 µM (anti-IgE induced) |
| Cetirizine | More potent than Diphenhydramine in inhibiting degranulation |
| Diphenhydramine | Significantly reduces degranulating mast cells at high concentrations |
Experimental Protocols for Key Biochemical Assays
To facilitate the replication and validation of these findings, detailed methodologies for the key biochemical assays are provided below.
Radioligand Binding Assay for Histamine H1 Receptor Affinity
This assay quantifies the affinity of a compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Membrane preparation buffer (e.g., Tris-HCl)
-
[³H]-mepyramine (radioligand)
-
Test compounds (this compound and comparators)
-
Wash buffer (e.g., ice-cold Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the H1 receptor in membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]-mepyramine (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each test compound and calculate the Ki value using the Cheng-Prusoff equation.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay assesses the ability of a compound to inhibit the release of granular contents from activated mast cells by measuring the activity of the enzyme β-hexosaminidase.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Tyrode's buffer
-
Mast cell activator (e.g., Compound 48/80, anti-IgE)
-
Test compounds
-
Triton X-100 (for cell lysis and total release)
-
β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Stop solution (e.g., sodium carbonate)
-
Microplate reader
Procedure:
-
Cell Culture: Culture mast cells in appropriate medium.
-
Sensitization (for IgE-mediated activation): If using anti-IgE, sensitize the cells with IgE overnight.
-
Treatment: Wash the cells and resuspend in Tyrode's buffer. Pre-incubate the cells with varying concentrations of the test compound for a specified time.
-
Activation: Add the mast cell activator to induce degranulation. For total release, add Triton X-100 to a separate set of wells.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Assay: Add the β-hexosaminidase substrate to the supernatant and incubate.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition and determine the IC50 value for each test compound.
Calcium Flux Assay for H1 Receptor Activation
This functional assay measures the increase in intracellular calcium concentration following H1 receptor activation by an agonist and the inhibitory effect of an antagonist.
Materials:
-
HEK293 cells expressing the H1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Assay buffer (e.g., HBSS)
-
Histamine (agonist)
-
Test compounds (antagonists)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Treatment: Add varying concentrations of the test compound (antagonist) to the wells and incubate.
-
Agonist Addition: Add a fixed concentration of histamine (agonist) to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Determine the inhibition of the histamine-induced calcium flux by the test compounds and calculate the IC50 values.
Visualizing the Molecular Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mode of action.
References
A Comparative Efficacy Analysis of Azatadine and Second-Generation Antihistamines
This guide provides a detailed comparison of the efficacy of Azatadine, a first-generation antihistamine, with several prominent second-generation antihistamines. The analysis is based on experimental data from peer-reviewed studies and is intended for researchers, scientists, and drug development professionals.
Introduction
Antihistamines are a class of drugs commonly used to treat allergic conditions such as allergic rhinitis and urticaria. They function by blocking the action of histamine, a key mediator of allergic inflammatory responses, at the H1 receptor. First-generation antihistamines, such as this compound, are known for their sedative effects due to their ability to cross the blood-brain barrier. In contrast, second-generation antihistamines were developed to minimize sedation by being more selective for peripheral H1 receptors and having limited central nervous system penetration.[1][2] This guide evaluates the comparative efficacy of this compound against prominent second-generation antihistamines, including loratadine, cetirizine, and fexofenadine, based on their receptor binding affinities and clinical effectiveness in suppressing histamine-induced skin reactions.
Mechanism of Action: H1 Receptor Antagonism
Both this compound and second-generation antihistamines are competitive inverse agonists at the H1 histamine receptor.[3][4][5] Upon activation by histamine, the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction, which manifest as the classic symptoms of an allergic reaction.[6] Antihistamines prevent these effects by binding to the H1 receptor and stabilizing it in its inactive conformation, thereby blocking histamine from binding and initiating the signaling cascade.
Data Presentation: Efficacy Comparison
The efficacy of antihistamines can be quantitatively assessed through their binding affinity to the H1 receptor (Ki values) and their ability to inhibit the histamine-induced wheal and flare response in the skin.
H1 Receptor Binding Affinity
The binding affinity of an antihistamine for the H1 receptor is inversely related to its Ki value; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and several second-generation antihistamines.
| Antihistamine | H1 Receptor Binding Affinity (Ki, nM) | Reference(s) |
| This compound | 1.0 | [7] |
| Loratadine | 2.5 - 37 | [8] |
| Desloratadine | 0.4 - 0.87 | [3][5][9][10] |
| Cetirizine | 6 | [1][11][12] |
| Levocetirizine | 3 | [7][11] |
| Fexofenadine | 10 - 246 | [13][14] |
Note: Ki values can vary between studies due to different experimental conditions.
Inhibition of Histamine-Induced Wheal and Flare
The histamine-induced wheal and flare test is a common in vivo method to assess the clinical efficacy of antihistamines. The test involves intradermal injection of histamine and subsequent measurement of the resulting wheal (swelling) and flare (redness) areas. The percentage of inhibition of these reactions by an antihistamine is a measure of its potency and duration of action.
A double-blind, randomized, placebo-controlled study directly comparing this compound with a second-generation antihistamine was not found in the initial search. However, a comparative study between loratadine and this compound in the treatment of seasonal allergic rhinitis provides some clinical efficacy data.
| Treatment Group | Baseline (Moderate/Severe Symptoms) | Endpoint (Mild/No Symptoms) | Reference(s) |
| Loratadine (10 mg once daily) | 100% | 80% | [10][15][16] |
| This compound (1 mg twice daily) | 93% | 92% | [10][15][16] |
Another study compared the wheal and flare suppression of several second-generation antihistamines:
| Antihistamine | Wheal Suppression Superior to Placebo (Time) | Flare Suppression Superior to Placebo (Time) | Reference(s) |
| Loratadine | 210 min | 150 min | [17][18] |
| Fexofenadine | 90 min | 90 min | [17][18] |
| Cetirizine | 60 min | 60 min | [17][18] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Radioligand Binding Assay for H1 Receptor
This assay determines the binding affinity of a drug to the H1 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation to create a membrane preparation containing the H1 receptors.[2][19][20]
-
Binding Assay: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine) and varying concentrations of the unlabeled test antihistamine (e.g., this compound, loratadine).[2][19]
-
Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.[19]
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test drug that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[21]
Histamine-Induced Wheal and Flare Test
This in vivo test measures the ability of an antihistamine to suppress the cutaneous allergic reaction.
Methodology:
-
Subject Selection and Baseline Measurement: Healthy volunteers or patients with a history of allergies are recruited. A baseline histamine-induced wheal and flare response is established by intradermal injection or prick test with a standardized histamine solution on the forearm. The resulting wheal and flare areas are measured.[22][23][24]
-
Drug Administration: Subjects are then administered a single oral dose of the antihistamine being tested or a placebo in a double-blind, randomized, and crossover fashion.
-
Serial Measurements: At specific time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), the histamine challenge is repeated at a different site on the forearm, and the wheal and flare areas are measured again.[25][26]
-
Data Analysis: The percentage of inhibition of the wheal and flare areas at each time point is calculated relative to the baseline measurements. This allows for the determination of the onset of action, peak effect, and duration of action of the antihistamine.[27]
Conclusion
Second-generation antihistamines, such as desloratadine and levocetirizine, exhibit very high H1 receptor binding affinities.[3][5][7][9][10][11] In vivo studies demonstrate that second-generation antihistamines like cetirizine and fexofenadine are potent inhibitors of the histamine-induced wheal and flare response, with cetirizine showing a faster onset of action.[17][18] The choice between this compound and a second-generation antihistamine will depend on the clinical context, weighing the efficacy against the potential for sedative side effects. For researchers and drug development professionals, the methodologies outlined provide a framework for the continued evaluation and comparison of novel antihistaminic compounds.
References
- 1. Cetirizine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Desloratadine | CAS#:100643-71-8 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Comparative effects of loratadine and this compound in the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. apjai-journal.org [apjai-journal.org]
- 17. jmatonline.com [jmatonline.com]
- 18. Comparative efficacy of wheal-and-flare suppression among various non-sedating antihistamines and the pharmacologic insights to their efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Similar rapid onset of action and magnitude of effect of fexofenadine and cetirizine as assessed by inhibition of histamine-induced wheal-and-flare reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of allergen-induced wheal and flare reactions by levocetirizine and desloratadine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Azatadine and Terfenadine for Researchers
An objective analysis of the preclinical data for two well-known first and second-generation antihistamines, Azatadine and Terfenadine, this guide offers drug development professionals and researchers a comparative view of their pharmacological profiles. This document summarizes key in vitro and in vivo data to inform future research and development in allergy and immunology.
This guide synthesizes available preclinical data for this compound, a first-generation H1 antagonist, and Terfenadine, a second-generation antihistamine. While direct head-to-head preclinical studies are limited, this comparison draws from a range of in vitro and in vivo experiments to provide a comparative perspective on their efficacy and safety profiles.
Pharmacodynamic Profile: Receptor Binding and In Vitro Efficacy
Both this compound and Terfenadine function as antagonists of the histamine H1 receptor, which is central to their antiallergic effects.[1] Terfenadine is a potent H1 receptor antagonist.[2] Preclinical studies indicate that Terfenadine also inhibits the release of histamine, a key mediator in allergic reactions.
| Parameter | This compound | Terfenadine | Reference |
| Primary Mechanism | Histamine H1 Receptor Antagonist | Histamine H1 Receptor Antagonist | [1][2] |
| Inhibition of Histamine Release | Less potent than Terfenadine | Demonstrated inhibition |
In Vivo Efficacy in Preclinical Models
| Model | This compound | Terfenadine | Reference |
| Anaphylactic Shock in Guinea Pigs | Data not available | Orally, twice as potent as its active metabolite, fexofenadine. | [3] |
Safety Pharmacology: A Comparative Overview
Preclinical safety data is crucial for assessing the therapeutic index of drug candidates. The following table summarizes key toxicology findings for this compound and Terfenadine in rodent models.
| Parameter | This compound | Terfenadine | Reference |
| Oral LD50 (Mouse) | >600 mg/kg | ~5000 mg/kg | [4] |
| Oral LD50 (Rat) | >1700 mg/kg | ~5000 mg/kg | [4] |
It is important to note that Terfenadine was withdrawn from the market due to concerns about cardiotoxicity, specifically QT prolongation, which was linked to its blockade of cardiac potassium channels (hERG).[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Histamine H1 Receptor Antagonism
The primary mechanism of action for both this compound and Terfenadine is their ability to block the action of histamine at the H1 receptor. This is a key determinant of their anti-allergic effects.
Caption: Mechanism of action of H1 antihistamines.
In Vivo Assessment of Antihistaminic Activity
A common preclinical model to assess the in vivo efficacy of antihistamines is the histamine-induced bronchoconstriction model in guinea pigs. This workflow outlines the general procedure.
Caption: Workflow for in vivo antihistamine efficacy testing.
In Vitro Inhibition of Histamine Release
The ability of an antihistamine to inhibit the release of histamine from mast cells can be assessed in vitro. This provides a measure of its mast cell stabilizing properties.
Protocol: Inhibition of Compound 48/80-Induced Histamine Release from Rat Mast Cells
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats.
-
Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of this compound or Terfenadine.
-
Histamine Release Induction: Compound 48/80, a potent histamine-releasing agent, is added to the mast cell suspension to induce degranulation.
-
Quantification of Histamine Release: The amount of histamine released into the supernatant is quantified using a sensitive assay, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The concentration of the antihistamine that causes a 50% inhibition of histamine release (IC50) is calculated.
Conclusion
This comparative guide provides a summary of the available preclinical data for this compound and Terfenadine. While both are effective H1 receptor antagonists, the limited direct head-to-head preclinical studies necessitate careful interpretation of the available data. Terfenadine appears to be a more potent inhibitor of histamine release in vitro. The significant cardiotoxicity associated with Terfenadine, which led to its withdrawal from the market, underscores the importance of thorough safety pharmacology assessments in drug development. Further preclinical studies employing identical experimental conditions would be invaluable for a more definitive head-to-head comparison of these and other antihistamines.
References
- 1. The pharmacology of this compound, a potential antiallergy drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terfenadine, the first non-sedating antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. (Open Access) Preclinical safety studies with terfenadine. (1982) | J P Gibson | 13 Citations [scispace.com]
- 5. Frontiers | Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells [frontiersin.org]
- 6. Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Azatadine's Specificity: A Comparative Guide Using Receptor Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comparative framework for validating the specificity of Azatadine, a first-generation antihistamine, utilizing receptor knockout models. We present supporting experimental data, detailed methodologies, and visualizations to objectively compare its performance against its intended and off-target activities.
This compound is a potent antagonist of the histamine H1 receptor, widely used for the relief of allergy symptoms. However, like many first-generation antihistamines, it is known to exhibit off-target effects, including anticholinergic and anti-serotonergic activities, which contribute to side effects such as drowsiness and dry mouth. Validating the specificity of this compound is crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective second-generation antihistamines. Receptor knockout animal models offer a powerful in vivo platform to dissect the contribution of individual receptors to the overall pharmacological effect of a drug.
Comparative Receptor Binding Affinity of this compound
To quantify the interaction of this compound with its primary target and potential off-targets, a comprehensive analysis of its binding affinity is essential. The following table summarizes the available data on this compound's activity at various receptors. A lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.
| Receptor Target | Ligand | Parameter | Value (nM) | Reference |
| Primary Target | ||||
| Histamine H1 | IC50 | 6.5 | [1] | |
| Off-Targets | ||||
| Cholinergic (Muscarinic) | IC50 | 10 | [1] |
Validating Specificity with Receptor Knockout Models: An Experimental Framework
The use of mice with targeted gene deletions for specific receptors allows for the definitive assessment of a drug's on-target and off-target effects in a living organism.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the specificity of this compound using receptor knockout (KO) mouse models.
Commercially Available Receptor Knockout Mouse Models
A variety of receptor knockout mouse models relevant to the study of this compound's specificity are commercially available. The Jackson Laboratory, for instance, provides several strains with targeted deletions of histamine, muscarinic, and serotonin receptors.
| Receptor Family | Specific Subtypes with Available KO Models |
| Histamine | H1, H3 |
| Muscarinic | M1, M2, M3, M4, M5 |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3A, Transporter (SERT) |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for assessing the on-target antihistaminic and off-target sedative effects of this compound.
On-Target Efficacy: Histamine-Induced Skin Reaction
This assay evaluates the ability of this compound to block the local inflammatory response induced by histamine, a primary function of H1 receptor antagonism.
Protocol:
-
Animals: Wild-type and Histamine H1 Receptor KO mice.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the histamine challenge.
-
Histamine Challenge: Inject a standardized dose of histamine dihydrochloride (e.g., 200 µg in 50 µL saline) intradermally into the nape of the neck.
-
Behavioral Observation: Immediately after the histamine injection, observe and quantify the number of scratching bouts directed at the injection site for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of scratches between treatment groups. A significant reduction in scratching in this compound-treated wild-type mice compared to vehicle-treated wild-type mice indicates on-target efficacy. The absence of a significant scratching response in Histamine H1 Receptor KO mice, regardless of treatment, confirms the specificity of the histamine-induced itch to the H1 receptor.
Off-Target Sedative Effects: Open Field Test
The open field test is a common method to assess locomotor activity and anxiety-like behavior, which can be indicative of sedative effects.
Protocol:
-
Animals: Wild-type, Histamine H1 Receptor KO, and relevant Muscarinic and/or Serotonin Receptor KO mice.
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes prior to the test. The open field arena should be cleaned with 70% ethanol between each trial.
-
Drug Administration: Administer this compound or vehicle at a specified time before placing the mouse in the open field arena.
-
Test Procedure: Gently place the mouse in the center of the open field arena (e.g., a 40x40 cm box). Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Acquisition: Use a video tracking system to record and analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
-
Data Analysis: A significant decrease in total distance traveled and rearing frequency in this compound-treated wild-type mice compared to vehicle-treated controls would suggest a sedative effect. By comparing the effects of this compound in the different knockout strains, the contribution of each receptor to the sedative phenotype can be determined. For example, if sedation is still observed in H1 Receptor KO mice but is absent in a specific Muscarinic Receptor KO strain, it would suggest that the sedative effect is mediated through that muscarinic receptor subtype.
Signaling Pathways
To visualize the molecular mechanisms underlying this compound's effects, the following diagrams illustrate the signaling pathways of its primary target and a key off-target receptor family.
By employing the methodologies and comparative data presented in this guide, researchers can effectively validate the specificity of this compound and similar compounds, leading to a more profound understanding of their pharmacological profiles and paving the way for the development of safer and more targeted therapeutics.
References
A Quantitative Showdown: Unmasking the Anticholinergic Effects of Azatadine and Diphenhydramine
For researchers and drug development professionals, understanding the nuanced anticholinergic profiles of antihistamines is critical. This guide provides a quantitative comparison of the anticholinergic effects of Azatadine and Diphenhydramine, supported by experimental data and detailed methodologies, to aid in informed decision-making.
Diphenhydramine, a first-generation antihistamine, is well-documented for its potent anticholinergic properties, which contribute to its characteristic side effects of dry mouth, sedation, and cognitive impairment. This compound, another antihistamine, is also recognized as a cholinergic inhibitor. This guide delves into the quantitative differences in their anticholinergic activities.
At a Glance: Quantitative Anticholinergic Potency
The following table summarizes the key quantitative metrics for the anticholinergic effects of this compound and Diphenhydramine.
| Drug | Metric | Value | Receptor Target |
| This compound | IC50 | 10 nM[1] | Cholinergic Receptors |
| Diphenhydramine | pA2 | 6.2[2] | Muscarinic M3 Receptor |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater antagonist potency. While these metrics are different, both provide a quantitative measure of anticholinergic activity.
Unveiling the Mechanism: The Cholinergic Signaling Pathway
The anticholinergic effects of both this compound and Diphenhydramine stem from their ability to block muscarinic acetylcholine receptors. The following diagram illustrates the simplified cholinergic signaling pathway and the point of intervention for these antagonists.
Caption: Cholinergic signaling pathway and antagonist intervention.
Experimental Corner: How the Data is Derived
The quantitative data presented in this guide is the result of rigorous experimental procedures. Below are the detailed methodologies for the key experiments cited.
In Vitro Assay for Anticholinergic Activity (IC50 Determination for this compound)
The anticholinergic activity of this compound, expressed as an IC50 value, is typically determined through competitive radioligand binding assays.
Experimental Workflow:
Caption: Workflow for IC50 determination of this compound.
Functional Assay for Anticholinergic Potency (pA2 Determination for Diphenhydramine)
The pA2 value for Diphenhydramine is determined using a functional assay that measures the drug's ability to antagonize the effects of a muscarinic agonist on smooth muscle contraction. A common method involves the use of isolated guinea pig ileum.
Experimental Protocol:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist, such as carbachol, by progressively increasing its concentration in the organ bath and measuring the resulting isometric contractions of the ileum.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of Diphenhydramine for a predetermined period to allow for equilibrium.
-
Shifted Agonist Curve: A second cumulative concentration-response curve for the muscarinic agonist is generated in the presence of Diphenhydramine.
-
Schild Plot Analysis: The process is repeated with several different concentrations of Diphenhydramine. The dose-ratios (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the log of the molar concentration of Diphenhydramine. The x-intercept of the resulting linear regression provides the pA2 value.
Logical Relationship for Schild Plot Analysis:
Caption: Logical steps for determining the pA2 value.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
